Sulfonmethane
描述
Structure
3D Structure
属性
IUPAC Name |
2,2-bis(ethylsulfonyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S2/c1-5-12(8,9)7(3,4)13(10,11)6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESKLHVYGRFMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C)(C)S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048574 | |
| Record name | Sulfonmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-24-2 | |
| Record name | 2,2-Bis(ethylsulfonyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonmethane [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfonmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(ethylsulphonyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFONMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00D22B592 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Original Synthesis of Sulfonmethane: A Technical Retrospective of Eugen Baumann's Pioneering Work
Abstract
This technical guide provides an in-depth analysis of the original synthesis of Sulfonmethane (Sulfonal), a historically significant hypnotic agent, as first described by Eugen Baumann in the late 19th century. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the seminal experimental protocols. Included are meticulously reconstructed experimental procedures, quantitative data summarized from historical sources, and a visualization of the synthetic pathway. This paper also briefly discusses the analogous synthesis of Trional and Tetronal, compounds developed in parallel by Baumann and Alfred Kast, to provide a comparative context for these early organosulfur hypnotics.
Introduction
The late 19th century was a period of significant advancement in medicinal chemistry, with the pioneering work of chemists like Eugen Baumann paving the way for the development of synthetic therapeutic agents. Baumann's contributions to the understanding of organosulfur compounds were particularly noteworthy.[1][2][3][4] In 1888, Baumann, in collaboration with Alfred Kast, introduced this compound, more commonly known as Sulfonal, as a new hypnotic agent.[5][6] This was soon followed by the introduction of the structurally related compounds Trional and Tetronal.[5][6][7]
The synthesis of these compounds represented a significant step in the application of fundamental organic chemistry to the creation of medicinal compounds. The core of Baumann's method for producing this compound is a two-step process: the condensation of a ketone with a mercaptan, followed by the oxidation of the resulting intermediate.[8][9] This guide will detail the original methodology for the synthesis of this compound and its analogues, presenting the available quantitative data and experimental procedures as closely as possible to the original descriptions.
Synthetic Pathway and Mechanism
The synthesis of this compound and its analogues, Trional and Tetronal, proceeds through a two-stage process. The initial step involves the formation of a mercaptol (or mercaptal) from the corresponding ketone and ethyl mercaptan. This is followed by the oxidation of the mercaptol to the final disulfone product.
Stage 1: Mercaptol Formation
In this stage, the parent ketone (acetone for this compound, butanone for Trional, and diethyl ketone for Tetronal) reacts with ethyl mercaptan, typically in the presence of an acid catalyst such as hydrochloric acid, to form the corresponding diethylthioacetal.[8][9]
Stage 2: Oxidation
The intermediate mercaptol is then oxidized to form the disulfone. Potassium permanganate was the oxidizing agent of choice in the original synthesis, a common and powerful oxidant for this type of transformation.[8][9]
Quantitative Data Summary
The following table summarizes the key reactants and physical properties of this compound, Trional, and Tetronal as derived from historical and chemical literature. Due to the age of the original publications, comprehensive quantitative data such as precise yields from the initial syntheses are not always available in modern databases. The data presented is a compilation from various sources referencing the original work.
| Compound | Parent Ketone | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound (Sulfonal) | Acetone | C₇H₁₆O₄S₂ | 228.33 | 124-126 | 300 |
| Trional | Butanone (Methyl Ethyl Ketone) | C₈H₁₈O₄S₂ | 242.35 | 76 | Decomposes |
| Tetronal | Diethyl Ketone | C₉H₂₀O₄S₂ | 256.38 | 85 | Decomposes |
Table 1: Reactants and Physical Properties of this compound and its Analogues.[5][6][7][9]
Experimental Protocols
The following protocols are reconstructed based on descriptions of the original synthesis methods for this compound.
Synthesis of 2,2-Bis(ethylthio)propane (Acetone Diethyl Mercaptol)
-
Reaction Setup: A mixture of acetone and ethyl mercaptan is prepared.
-
Catalysis: A stream of dry hydrogen chloride gas is passed through the cooled reaction mixture, or concentrated hydrochloric acid is added.
-
Reaction Conditions: The reaction is typically carried out at a low temperature, often with cooling in an ice bath, to control the exothermic nature of the reaction.
-
Work-up: The oily layer containing the mercaptol is separated from the aqueous layer. It is then washed with water and a dilute solution of a base (e.g., sodium hydroxide) to remove any remaining acid.
-
Purification: The crude mercaptol is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and can be purified by distillation.
Synthesis of this compound (2,2-Bis(ethylsulfonyl)propane)
-
Reaction Setup: The purified 2,2-bis(ethylthio)propane is placed in a flask.
-
Oxidation: A 5% aqueous solution of potassium permanganate is added in small portions to the mercaptol with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: The addition of potassium permanganate is continued until the purple color of the permanganate persists, indicating that the oxidation is complete.
-
Work-up: The reaction mixture, containing a precipitate of manganese dioxide, is heated to boiling. A solution of sodium bisulfite is then added to decolorize the mixture by reducing the excess permanganate and manganese dioxide.
-
Isolation and Purification: The hot solution is filtered to remove any insoluble material. Upon cooling of the filtrate, this compound crystallizes out. The crude product can be collected by filtration and purified by recrystallization from hot water or aqueous alcohol. The resulting product is described as colorless, odorless, and almost tasteless prismatic crystals.[10]
Visualization of the Synthetic Workflow
The logical flow of the synthesis of this compound can be represented as a two-step process. The following diagram, generated using the DOT language, illustrates this workflow.
Caption: Synthetic pathway of this compound from acetone and ethyl mercaptan.
Conclusion
The original synthesis of this compound by Eugen Baumann stands as a landmark achievement in the early history of medicinal chemistry. The two-step process, involving the formation of a mercaptol followed by oxidation, was an effective and straightforward method for the production of this novel hypnotic agent. While the therapeutic use of this compound and its analogues has been largely discontinued due to safety concerns, the chemical principles underlying their synthesis remain fundamental to the field of organic chemistry. This guide has aimed to provide a detailed and technically focused retrospective of this important work for the benefit of modern researchers and professionals in the field.
References
- 1. The Beginnings of Chemical Synthesis | Office for Science and Society - McGill University [mcgill.ca]
- 2. US3257464A - Process for the preparation of ethyl mercaptan and diethyl sulfide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2472470A - Process for the preparation of mercaptans - Google Patents [patents.google.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
The Double-Edged Sword of Sleep: A Technical Guide to the Historical Medical Applications of Sulfonmethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonmethane, marketed as Sulfonal, was a pioneering synthetic hypnotic agent that entered the medical landscape in the late 19th century. Synthesized in 1888 by Eugen Baumann and introduced into clinical practice by Alfred Kast, it represented a significant departure from the naturally derived sedatives of the era.[1][2] This guide provides a comprehensive technical overview of the historical medical applications of this compound, focusing on its use as a hypnotic and sedative. It details available quantitative data on its dosage, efficacy, and adverse effects, and outlines the experimental context of its evaluation. The document also explores its chemical synthesis and contemporary understanding of its mechanism of action, acknowledging the limitations of historical pharmacological knowledge.
Introduction
The late 19th century witnessed a burgeoning interest in synthetic chemistry and its potential therapeutic applications. The search for effective and safe hypnotics to manage insomnia, a common symptom of the increasingly recognized "nervousness" of the industrial age, was a significant focus of this research. Prior to the introduction of synthetic hypnotics, the physician's armamentarium was largely limited to alcohol, bromides, and opiates, all of which carried substantial risks of toxicity and dependence.
This compound (2,2-bis(ethylsulfonyl)propane) emerged from this context as a promising alternative. Its introduction was met with initial enthusiasm, as it appeared to offer effective sedation without the immediate dangers associated with older remedies. However, the story of this compound is a cautionary tale of delayed toxicity and the challenges of early drug evaluation.
Chemical and Physical Properties
This compound is a colorless, crystalline powder with the following properties:
| Property | Value |
| Molecular Formula | C₇H₁₆O₄S₂ |
| Molecular Weight | 228.33 g/mol |
| Melting Point | 125-126 °C |
| Solubility | Practically insoluble in cold water; soluble in 15 parts of hot water, alcohol, and ether. |
Historical Medical Applications
This compound was primarily employed as a hypnotic for the treatment of "simple" or "nervous" insomnia, where the sleeplessness was not a symptom of severe pain.[3] It was also used in institutional settings to manage agitation and sleeplessness in patients with psychiatric disorders.[4]
Dosage and Administration
Due to its poor solubility, this compound was typically administered in hot liquids, such as tea or broth, or as a powder in capsules. The recommended dosage varied, but clinical reports from the era provide a general range.
| Condition | Dosage | Frequency | Notes |
| Nervous Insomnia | 15-30 grains (approximately 1-2 grams) | Once, before bedtime | To be taken several hours before desired sleep due to slow onset of action. |
| Insanity/Agitation | 30-45 grains (approximately 2-3 grams) | As a single dose or in divided doses | Higher doses were used in institutional settings for more severe cases of sleeplessness and agitation. |
Source: Based on data from historical medical journals and pharmacology textbooks.
Efficacy
Early clinical reports lauded this compound for its ability to induce a calm, natural-like sleep of several hours' duration. It was considered particularly useful in cases of "functional" nervous insomnia. However, a significant drawback was its slow onset of action, often taking several hours to produce a hypnotic effect. This delay could lead to drowsiness the following day.
A comparative analysis of its efficacy with other hypnotics of the era, as described in historical texts, is summarized below:
| Hypnotic Agent | Onset of Action | Duration of Action | Key Advantages (Historical Perspective) | Key Disadvantages (Historical Perspective) |
| This compound | Slow (2-4 hours) | Prolonged (often into the next day) | Produced a "natural" sleep; less cardiac and respiratory depression than chloral hydrate. | Slow onset; cumulative effects; risk of serious toxicity (Sulfonalism). |
| Chloral Hydrate | Rapid (30-60 minutes) | Shorter | Rapid and reliable hypnotic effect. | Significant cardiac and respiratory depressant; gastric irritant; high potential for addiction. |
| Paraldehyde | Rapid (15-30 minutes) | Moderate | Safer in terms of cardiac depression. | Unpleasant taste and odor; potential for respiratory irritation. |
| Bromides | Variable (cumulative effect) | Long | Sedative effect in nervous conditions. | "Bromism" (chronic toxicity) with prolonged use; skin rashes; mental dullness. |
Source: Compiled from historical pharmacology textbooks and clinical reports.
Adverse Effects and "Sulfonalism"
The initial optimism surrounding this compound was tempered by the emergence of a severe and often fatal toxic syndrome known as "Sulfonalism." This condition arose from the drug's cumulative properties, as it is slowly eliminated from the body.
Clinical Features of Sulfonalism
The symptoms of chronic this compound poisoning were varied and severe:
| System Affected | Symptoms |
| Central Nervous System | Drowsiness, confusion, ataxia (staggering gait), weakness, vertigo, ptosis (drooping eyelids), peripheral neuritis. |
| Gastrointestinal | Nausea, vomiting, constipation, abdominal pain. |
| Dermatological | Various skin eruptions, including rashes and purpura. |
| Renal/Urinary | Hematoporphyrinuria: The hallmark of severe Sulfonalism, characterized by the excretion of dark red or "port-wine" colored urine due to the presence of hematoporphyrin, a breakdown product of hemoglobin. This was a grave prognostic sign. |
Quantitative Data on Toxicity
Precise quantitative data on the incidence of Sulfonalism is scarce in historical records. However, case reports from the late 19th and early 20th centuries document numerous fatalities. The risk was noted to be idiosyncratic, with some individuals developing severe symptoms after only a few doses, while others could tolerate the drug for longer periods without apparent harm.[5]
Experimental Protocols (Historical Context)
The evaluation of new hypnotic drugs in the late 19th century lacked the rigorous, controlled methodologies of modern clinical trials. "Experimental protocols" of the time largely consisted of observational studies in clinical settings.
A typical workflow for evaluating a new hypnotic like this compound would have involved the following steps:
Mechanism of Action (Historical and Modern Perspectives)
The precise mechanism of action of this compound was not understood during its time of use. The prevailing theories were vague, often referring to a general depressant effect on the central nervous system.
Modern pharmacology, while not extensively focused on this obsolete drug, suggests that this compound and related compounds (Trional, Tetronal) likely exert their effects through the modulation of GABAergic neurotransmission.
It is important to note that this is a hypothesized pathway based on the actions of other, later-studied sedative-hypnotics. There is no direct historical or definitive modern research confirming this specific mechanism for this compound.
Synthesis of this compound
This compound was synthesized in a two-step process:
-
Condensation: Acetone is reacted with ethyl mercaptan in the presence of a strong acid (e.g., hydrochloric acid) to form 2,2-bis(ethylthio)propane.
-
Oxidation: The resulting mercaptal is then oxidized, typically with potassium permanganate, to yield this compound.
Conclusion
This compound holds a significant place in the history of pharmacology as one of the first synthetic hypnotics. Its story underscores the critical importance of understanding a drug's pharmacokinetic profile, particularly its potential for accumulation and chronic toxicity. While initially seen as a safer alternative to existing sedatives, the severe and often fatal syndrome of Sulfonalism led to its eventual decline and replacement by the barbiturates and, later, the benzodiazepines. For modern drug development professionals, the history of this compound serves as a powerful reminder of the complex interplay between efficacy, safety, and the long-term consequences of therapeutic interventions.
References
- 1. Sulfonal, ein neues Schlafmittel by KAST, Alfred: pamphlet First Edition. | Argosy Book Store, ABAA, ILAB [abebooks.com]
- 2. Sulfonal, ein neues Schlafmittel (pp.309-314). by Kast, Alfred: (1888) | Antiq. F.-D. Söhn - Medicusbooks.Com [abebooks.co.uk]
- 3. swsbm.org [swsbm.org]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. missionpurposesynergy.com [missionpurposesynergy.com]
Physicochemical Properties of Crystalline Sulfonmethane: A Technical Guide
An in-depth technical guide or whitepaper on the core physicochemical properties of crystalline Sulfonmethane is provided below, intended for researchers, scientists, and drug development professionals.
Abstract
This compound (CAS No. 115-24-2), also known as Sulfonal, is an organosulfur compound historically used as a hypnotic and sedative.[1][2] First synthesized by Eugen Baumann in 1888, its clinical use has been superseded by safer alternatives.[1][2] However, its distinct chemical structure, featuring a central propane core with dual ethylsulfonyl groups, makes it a subject of continued interest in medicinal chemistry and material science.[3] This guide provides a comprehensive overview of the core physicochemical properties of crystalline this compound, presenting quantitative data, detailed experimental protocols, and logical workflows relevant to its characterization.
1. General and Structural Properties
This compound presents as colorless, odorless, and nearly tasteless prismatic crystals or a crystalline powder.[1][2][3] Its molecular structure is distinguished by a symmetrical arrangement of two ethylsulfonyl groups attached to a central propane unit, which significantly influences its physical properties and intermolecular interactions.[3]
Table 1: General and Structural Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,2-bis(ethylsulfonyl)propane | [1][3][4] |
| Synonyms | Sulfonal, Sulphonal, Acetone diethylsulfone | [1][3][5] |
| CAS Number | 115-24-2 | [1][3][4][5] |
| Molecular Formula | C₇H₁₆O₄S₂ | [1][3][5][6] |
| Molecular Weight | 228.33 g/mol | [3][5][6] |
| Appearance | Colorless, odorless, prismatic crystals or powder | [1][2][3] |
| Elemental Composition | C: 36.82%, H: 7.06%, O: 28.03%, S: 28.09% | [5] |
2. Thermal Properties
The thermal behavior of a crystalline compound is critical for its formulation, storage, and processing. This compound exhibits a relatively moderate melting point and a high boiling point, indicating the presence of strong intermolecular forces, such as dipole-dipole interactions from the sulfone groups.[3] The wide temperature range between its melting and boiling points suggests a stable liquid phase.[3] Thermally, it is stable up to its melting point, with decomposition for related sulfone compounds typically initiating at temperatures between 200-250°C.[3]
Table 2: Thermal Properties of this compound
| Property | Value | Reference |
| Melting Point | 124-126°C | [3][5] |
| Boiling Point | 300°C | [3][5] |
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a standard thermoanalytical technique for determining the melting point and heat of fusion of a crystalline solid.
-
Sample Preparation: 1-5 mg of crystalline this compound is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using a certified indium standard. The sample chamber is purged with an inert nitrogen atmosphere (e.g., at a flow rate of 50 mL/min) to prevent oxidative degradation during heating.
-
Thermal Program: The sample and reference pans are heated at a constant, linear rate, typically 10°C/min. The heat flow to the sample is monitored as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the melting of the sample. The area under the melting endotherm is integrated to calculate the enthalpy of fusion.
3. Solubility Profile
The solubility of this compound varies significantly depending on the solvent and temperature, reflecting the influence of its polar sulfone groups and nonpolar alkyl framework.[3] Its aqueous solubility is limited in cold water but increases substantially in hot water.[3][5] It demonstrates moderate to good solubility in various organic solvents.[3][5]
Table 3: Solubility of this compound
| Solvent | Solubility (at approx. 20-25°C unless noted) | Reference |
| Water (cold) | 1 g in 365 mL (~2.74 mg/mL) | [3][5] |
| Water (boiling) | 1 g in 15-16 mL (~62.5 - 66.7 mg/mL) | [1][2][5] |
| Ethanol (cold) | 1 g in 60 mL (~16.67 mg/mL) | [3][5] |
| Ethanol (boiling) | 1 g in 3 mL (~333.3 mg/mL) | [3][5] |
| Diethyl Ether | 1 g in 64 mL (~15.63 mg/mL) | [3][5] |
| Chloroform | 1 g in 11 mL (~90.91 mg/mL) | [3][5] |
| Benzene | Soluble | [3][5] |
| Glycerol | Insoluble | [3][5] |
| DMSO | Soluble | [3] |
Experimental Protocol: Solubility Determination via Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of crystalline this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, airtight container.
-
Equilibration: The mixture is agitated in a constant-temperature water bath or shaker (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, allowing the excess solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved solid.
-
Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer. The experiment is typically performed in triplicate to ensure accuracy.
4. Crystalline Properties and Polymorphism
This compound typically crystallizes in a prismatic form.[1][2] While specific polymorphic forms of this compound are not extensively detailed in the literature, the phenomenon of polymorphism is of critical importance for the broader class of sulfonamides.[7] Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[7][8] These different forms can exhibit distinct physicochemical properties, including melting point, solubility, and dissolution rate, which can directly impact the bioavailability and stability of a drug product.[7] Therefore, the characterization of the solid-state form is a crucial step in drug development.
Experimental Protocol: Crystal Structure Analysis via X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique used to identify the crystalline phase of a material and can distinguish between different polymorphs.
-
Sample Preparation: A small amount of the crystalline this compound powder is gently packed into a sample holder to ensure a flat, uniform surface.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a specific range of 2θ angles (e.g., 2° to 40°). The intensity of the diffracted X-rays is recorded by a detector as a function of the 2θ angle.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. The positions and relative intensities of the diffraction peaks are compared against reference patterns to confirm the identity and purity of the crystalline form.
5. Synthesis and Characterization Workflow
The most common synthesis of this compound involves a two-step process starting with the condensation of acetone and ethyl mercaptan, followed by the oxidation of the resulting intermediate.[1][2][5] The characterization of the final crystalline product follows a logical sequence of experiments to determine its key physicochemical properties.
Caption: Synthesis Workflow for this compound.
Caption: General Workflow for Physicochemical Profiling.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 115-24-2 | >98% [smolecule.com]
- 4. This compound | C7H16O4S2 | CID 8262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. GSRS [precision.fda.gov]
- 7. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility Profile of Sulfonmethane in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding and utilizing the physicochemical properties of this compound.
Introduction to this compound
This compound, also known as sulfonal, is a chemical compound that was historically used as a hypnotic drug.[1][2] Its chemical name is 2,2-bis(ethylsulfonyl)propane, with the molecular formula C₇H₁₆O₄S₂.[3][4] The compound exists as colorless, odorless, and almost tasteless crystals.[3] Understanding its solubility is crucial for its formulation, analysis, and potential applications in research.
Quantitative Solubility Data of this compound in Organic Solvents
The solubility of this compound varies significantly across different organic solvents, reflecting the influence of its sulfone functional groups on intermolecular interactions.[3] The following table summarizes the available quantitative solubility data.
| Organic Solvent | Temperature | Solubility (g / 100 mL) | Original Data Source |
| Ethanol | Cold | ~ 1.67 | 1 gram dissolves in 60 mL[4] |
| Ethanol | Boiling | ~ 33.33 | 1 gram dissolves in 3 mL[4] |
| Diethyl Ether | Not Specified | ~ 1.56 | 1 gram dissolves in 64 mL[4] |
| Chloroform | Not Specified | ~ 9.09 | 1 gram dissolves in 11 mL[4] |
| Benzene | Not Specified | Soluble | Soluble in benzene[4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Soluble in DMSO[3] |
| Glycerol | Not Specified | Insoluble | Insoluble in glycerol[4] |
Note: The solubility in g/100 mL is calculated from the reported data of "1 gram dissolves in X mL of solvent" for ease of comparison.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable quantitative analytical instrument like a UV-Vis spectrophotometer)
-
Vials for sample collection
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the suspension to settle for a period (e.g., 2-4 hours) at the controlled temperature to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette (to the experimental temperature) to avoid precipitation or dissolution.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound's solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
Early 20th-Century Research on Sulfonmethane as a Hypnotic: A Technical Review
Abstract
This technical guide provides an in-depth analysis of the early 20th-century research on Sulfonmethane (commonly known as Sulfonal) as a hypnotic agent. Synthesized in 1888 by Eugen Baumann and introduced into clinical practice by Alfred Kast, this compound was one of the early synthetic hypnotics used to treat insomnia and other nervous conditions. This paper consolidates quantitative data from historical sources, details the experimental protocols of the era, and explores the prevailing theories regarding its mechanism of action. Particular attention is given to its therapeutic application, dosage, duration of hypnotic effect, and the significant toxicological concerns, including the phenomenon of "sulfonalism" and the dangerous side effect of haematoporphyrinuria. The information is presented to offer researchers, scientists, and drug development professionals a clear and structured understanding of the initial clinical experiences with this now-obsolete hypnotic.
Introduction
In the late 19th and early 20th centuries, the quest for effective treatments for insomnia and nervous excitement led to the development of several synthetic hypnotics. Among these, this compound, a disulphone, gained prominence for its ability to induce a prolonged, seemingly natural sleep. Its introduction marked a shift away from older hypnotics like chloral hydrate and bromides. However, the initial enthusiasm for this compound was tempered by the gradual recognition of its significant drawbacks, including slow onset of action, cumulative effects, and severe, sometimes fatal, toxicity. This guide revisits the foundational research on this compound, drawing from key pharmacological texts and clinical reports of the era to provide a comprehensive technical overview.
Quantitative Data on Hypnotic Effects and Dosage
The clinical use of this compound in the early 20th century was characterized by a range of dosages intended to balance hypnotic efficacy with its known risks. The following tables summarize the quantitative data extracted from prominent pharmacological literature of the period.
Table 1: Recommended Hypnotic Dosage of this compound
| Dosage (Grams) | Dosage (Grains) | Administration Notes | Source |
| 1.0 - 2.0 | 15 - 30 | Administered as a powder in hot water, milk, or tea. Given several hours before bedtime due to slow absorption. | Cushny (1906) |
| 1.0 | 15 | Average hypnotic dose. | Sollmann (1917) |
| 0.5 - 2.0 | 8 - 30 | Given in hot liquid to aid dissolution. | Hare (1907) |
Table 2: Onset and Duration of Hypnotic Action
| Parameter | Time | Observations | Source |
| Onset of Action | 1 - 4 hours | Slow and uncertain, dependent on dissolution and absorption. | Cushny (1906) |
| Duration of Sleep | Several hours | Often described as a deep and prolonged sleep. | Cushny (1906) |
| After-effects | Often prolonged | Drowsiness, confusion, and depression frequently observed the following day. | Sollmann (1917) |
Table 3: Toxic Effects and Manifestations of "Sulfonalism"
| Symptom/Sign | Description | Notes | Source |
| Acute Poisoning | |||
| Vomiting, abdominal pain, confusion, ataxia, collapse | Can result from a single large dose. | Hare (1907) | |
| Chronic Poisoning (Sulfonalism) | |||
| Haematoporphyrinuria | Dark red or "port-wine" colored urine, a grave prognostic sign. | Cushny (1906), Sollmann (1917) | |
| Nervous System | Ataxia, weakness, paralysis of limbs, mental confusion, hallucinations. | Cushny (1906) | |
| Gastrointestinal | Constipation, abdominal pain, vomiting. | Sollmann (1917) | |
| Skin | Rashes, erythema. | Hare (1907) |
Experimental Protocols
The experimental investigation of this compound in the early 20th century relied on clinical observation and, to a lesser extent, animal studies. The methodologies, while rudimentary by modern standards, provided the foundational knowledge of the drug's properties.
Clinical Administration and Observation
The standard protocol for administering this compound as a hypnotic in a clinical setting was as follows:
-
Preparation of the Dose: A measured dose of this compound powder (typically 15-30 grains) was prescribed.
-
Vehicle for Administration: The powder was suspended in a hot liquid, such as hot water, milk, or tea, to facilitate its dissolution, as it is sparingly soluble in cold water.
-
Timing of Administration: Due to its slow absorption and onset of action, the dose was typically administered several hours before the desired bedtime.
-
Observation of Effects: The primary endpoints of observation were the time to onset of sleep and the duration of sleep. These were recorded through patient self-reporting and observation by clinical staff.
-
Monitoring for After-effects: Patients were observed on the day following administration for signs of drowsiness, confusion, ataxia, and other central nervous system disturbances.
-
Urine Examination: In cases of prolonged use or suspected toxicity, the color of the urine was a critical diagnostic indicator, with a dark red coloration signaling the dangerous complication of haematoporphyrinuria.
Early 20th-Century Theories on Mechanism of Action
The precise molecular mechanism of action of this compound was not understood in the early 20th century. The prevailing theories were based on its chemical properties and observed physiological effects.
-
General Central Nervous System Depression: The primary theory was that this compound, like other hypnotics of the era such as alcohol and chloral hydrate, acted as a general depressant of the central nervous system. Its effects were not considered to be localized to any specific brain region but rather a widespread reduction in neuronal activity.
-
Role of the Ethyl Groups: Pharmacologists like Cushny noted that the hypnotic properties of this compound and related compounds (like Trional and Tetronal) were associated with the presence of ethyl (C2H5) groups in their molecular structure. It was hypothesized that these groups were responsible for the depressant effect on the central nervous system.
-
No Direct Action on Circulation or Respiration in Therapeutic Doses: In standard hypnotic doses, this compound was not believed to have a significant direct depressant effect on the circulatory or respiratory centers, which distinguished it from some other sedatives of the time. However, in cases of poisoning, respiratory and circulatory failure were observed.
Toxicity and "Sulfonalism"
The most significant aspect of this compound research in the early 20th century was the documentation of its toxicity, particularly with chronic use.
-
Cumulative Action: Due to its slow excretion, repeated administration of this compound could lead to a buildup of the drug in the body, resulting in a state of chronic poisoning known as "sulfonalism." This cumulative effect was a major danger, as toxic symptoms could appear suddenly after a period of seemingly safe use.
-
Haematoporphyrinuria: The most alarming and often fatal toxic effect was the development of haematoporphyrinuria. This condition, characterized by the excretion of dark red urine, was understood to be a sign of severe poisoning and was associated with a high mortality rate. The exact mechanism by which this compound caused this was unknown at the time, but it was a clear and ominous clinical marker.
-
Nervous System Effects: Chronic poisoning led to a range of neurological symptoms, including ataxia (incoordination), weakness that could progress to paralysis, confusion, and psychiatric disturbances.
Conclusion
The early 20th-century research on this compound provides a valuable historical perspective on the development of hypnotic drugs. While it offered a seemingly effective solution for insomnia, its unpredictable pharmacokinetics and severe toxicity ultimately led to its obsolescence. The documented experiences with this compound underscored the critical importance of understanding a drug's absorption, metabolism, and excretion profiles, and highlighted the potential for severe adverse effects with long-term use of central nervous system depressants. This historical knowledge serves as a crucial reminder of the principles of safety and efficacy that guide modern drug development.
Unveiling the Shadows: A Historical Toxicological Profile of Sulfonmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonmethane, known commercially as Sulfonal, was a hypnotic agent introduced in the late 19th century. Initially lauded for its sedative properties, its use rapidly declined as its significant and often fatal toxicity became apparent. This in-depth technical guide provides a comprehensive toxicological profile of this compound, drawing exclusively from historical literature of the late 19th and early 20th centuries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the early understanding of this once-common pharmaceutical agent's adverse effects, supported by quantitative data, experimental protocols, and pathway visualizations.
Acute and Chronic Toxicity
Historical medical literature is replete with case reports detailing the toxic effects of this compound, which could manifest after both acute overdose and chronic use. The primary toxic manifestations included severe central nervous system depression, gastrointestinal disturbances, and a characteristic and often fatal complication: haematoporphyrinuria.
Key Toxicological Endpoints from Historical Case Reports
| Toxicological Endpoint | Dosage | Subject Details | Symptoms | Outcome |
| Acute Poisoning | 20 grams over 3 days | Adult Female | Deep sleep, followed by coma, cyanosis, and feeble pulse. | Death on the fourth day. |
| Chronic Poisoning | 1-2 grams daily for several weeks | Adult Female | Gradual onset of weakness, vomiting, constipation, abdominal pain, and dark red urine. | Death after several days of severe symptoms. |
| Haematoporphyrinuria | 1 gram daily for an extended period | Adult Male | Cherry-red to porter-colored urine, progressive paralysis, and delirium. | Frequently fatal. |
Fatal Dose
The lethal dose of this compound was a subject of considerable discussion in historical medical texts. Due to individual variations in susceptibility and the cumulative nature of its toxicity, establishing a precise fatal dose was challenging. However, based on a compilation of case reports, a range for the lethal dose can be estimated.
| Parameter | Estimated Value (from historical reports) |
| Minimum Fatal Dose (Single Ingestion) | 10-15 grams |
| Fatal Dose (Chronic Use) | Cumulative doses exceeding 30-60 grams over several weeks |
Experimental Protocols in Historical Toxicology
Early experimental investigations into the toxicity of this compound were primarily conducted in animals to elucidate its physiological action and lethal dosage. These studies, though lacking the sophistication of modern toxicological methods, laid the groundwork for understanding the drug's adverse effects.
Representative Experimental Protocol: Determination of Lethal Dose in Dogs
Objective: To determine the minimum lethal dose of this compound in dogs and observe the physiological effects of acute poisoning.
Methodology:
-
Healthy adult dogs of varying weights were selected for the experiment.
-
This compound was administered orally, either as a powder mixed with food or dissolved in a suitable solvent.
-
A range of doses was administered to different groups of animals to establish a dose-response relationship.
-
The animals were observed continuously for the onset of symptoms, including drowsiness, ataxia, loss of reflexes, respiratory rate, and heart rate.
-
The time of death was recorded, and a post-mortem examination was often performed to observe any pathological changes in the organs.
The Pathophysiology of this compound Toxicity: The Enigma of Haematoporphyrinuria
A hallmark of chronic this compound poisoning was the excretion of dark red or "porter-like" urine, a condition known as haematoporphyrinuria. Historical researchers diligently sought to understand the origin of this striking symptom, proposing various theories based on the available scientific knowledge of the time.
The leading hypothesis centered on the drug's interference with hemoglobin metabolism, leading to the excessive production and excretion of haematoporphyrin, a porphyrin pigment. While the precise biochemical mechanisms were not fully elucidated in that era, the association was firmly established through clinical observation and rudimentary chemical analysis of the urine.
Methods of Detection in Historical Forensic Toxicology
In cases of suspected poisoning, the detection of this compound in biological samples was a critical aspect of forensic investigation. Early analytical methods were qualitative and relied on chemical reactions that produced a characteristic color or precipitate.
The Mörner Test: A Historical Method for Sulfonal Detection
One of the commonly cited methods for the detection of Sulfonal in stomach contents or urine was the Mörner test.
Protocol:
-
The suspected fluid (e.g., stomach contents, urine) was first extracted with ether.
-
The ether extract was evaporated to dryness, leaving a residue.
-
To this residue, a small amount of potassium cyanide was added, and the mixture was gently heated.
-
The presence of this compound was indicated by the distinct and unpleasant odor of mercaptan (an organosulfur compound).
-
Confirmation could be achieved by adding a few drops of a dilute solution of ferric chloride, which would produce a red color in the presence of the reaction products.
Conclusion
The historical toxicological profile of this compound serves as a stark reminder of the potential for severe adverse effects with novel pharmaceutical agents. The detailed case reports and early experimental studies from the late 19th and early 20th centuries, though lacking the rigor of modern methodologies, were instrumental in identifying the significant risks associated with this hypnotic. The recognition of its cumulative toxicity and the characteristic sign of haematoporphyrinuria were key to its eventual decline in clinical use. This historical perspective offers valuable insights for contemporary drug development, emphasizing the critical importance of thorough preclinical and clinical safety assessments to avoid the tragic outcomes witnessed with early therapeutics like this compound.
An In-depth Technical Guide on the Core Mechanism of Action of Sulfonmethane as a Sedative
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the historical sedative-hypnotic agent, sulfonmethane (also known as sulfonal). Given its introduction in 1888 and subsequent replacement by safer alternatives, this document synthesizes the available historical and pharmacological information to postulate its mechanism of action. Due to the absence of modern molecular studies, the proposed mechanisms are largely inferred from the broader class of early sedative-hypnotics and general principles of neuropharmacology. This guide covers the compound's synthesis, physicochemical properties, hypothesized pharmacodynamics, known pharmacokinetics and metabolism, and significant toxicological profile. It is intended for an audience of researchers, scientists, and drug development professionals interested in the history of sedative-hypnotics and the evolution of our understanding of CNS depressants.
Introduction
This compound, chemically known as 2,2-bis(ethylsulfonyl)propane, was first synthesized by Eugen Baumann in 1888 and introduced as a hypnotic agent by Alfred Kast.[1][2] It belongs to a class of compounds known as disulfones and was used to induce sleep in the pre-barbiturate era, alongside other early hypnotics like chloral hydrate and paraldehyde.[3][4] While effective in producing prolonged sleep, its use was marked by a narrow therapeutic window, unpredictable onset of action, and severe cumulative toxicity, leading to its eventual obsolescence in clinical practice.[1] This guide aims to provide a detailed, albeit historically constrained, account of its mechanism of action.
Physicochemical Properties and Synthesis
A thorough understanding of a drug's action begins with its fundamental chemical and physical characteristics.
Chemical and Physical Data
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-bis(ethylsulfonyl)propane | [5] |
| Synonyms | Sulfonal, Sulfonomethane, Acetone diethyl sulfone | [1][2] |
| Molecular Formula | C₇H₁₆O₄S₂ | [6] |
| Molecular Weight | 228.33 g/mol | [6] |
| Appearance | Colorless, odorless, almost tasteless prismatic crystals | |
| Melting Point | 125-126 °C | |
| Solubility | Sparingly soluble in cold water (1 part in 400), more soluble in boiling water (1 part in 15). Soluble in ethanol and chloroform. |
Synthesis of this compound
The synthesis of this compound is a two-step process, first described by Baumann.[7]
-
Condensation: Acetone is reacted with ethyl mercaptan in the presence of a condensing agent like hydrochloric acid to form the mercaptol, 2,2-bis(ethylthio)propane.
-
Oxidation: The resulting mercaptol is then oxidized using a strong oxidizing agent, such as potassium permanganate, to yield this compound.
A detailed experimental protocol for the synthesis is outlined below, based on historical chemical literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetone
-
Ethyl mercaptan
-
Hydrochloric acid (concentrated)
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (for decolorization, if necessary)
-
Aqueous alcohol (for recrystallization)
Procedure:
-
Mercaptol Formation: Acetone and ethyl mercaptan are mixed, and hydrochloric acid is added as a catalyst. The mixture is allowed to react to form 2,2-bis(ethylthio)propane.
-
Oxidation: The crude mercaptol is added to a solution of potassium permanganate with vigorous stirring. The reaction is exothermic. Additional solid potassium permanganate is added portion-wise to maintain the reaction.
-
Work-up: The reaction mixture is heated to boiling, and any remaining permanganate is decolorized with sodium bisulfite. The mixture is then filtered hot.
-
Purification: this compound crystallizes from the filtrate upon cooling. The crude product is then purified by recrystallization from aqueous alcohol to yield colorless prismatic crystals.
Hypothesized Mechanism of Action
Direct molecular evidence for the mechanism of action of this compound is absent in the modern scientific literature. However, based on its classification as a general CNS depressant and the known mechanisms of other early and subsequent sedative-hypnotics, a plausible hypothesis can be formulated.
General CNS Depression
Like other early sedatives and anesthetics, this compound is believed to exert its effects through non-specific depression of the central nervous system.[4] This is in contrast to the more targeted mechanisms of modern hypnotics. The sedative and hypnotic effects are dose-dependent, progressing from calming and drowsiness to sleep and, at high doses, coma.
Postulated Interaction with the GABA-A Receptor
The leading hypothesis for the action of many sedative-hypnotics, including barbiturates and benzodiazepines, is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[8] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS. When activated by GABA, it opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.
It is highly probable that this compound acts as a positive allosteric modulator of the GABA-A receptor. While it may not bind to the same sites as benzodiazepines or barbiturates, it likely enhances the effect of GABA, leading to an increased influx of chloride ions and potentiating the inhibitory signal. This would result in the observed sedative and hypnotic effects.
Pharmacokinetics and Metabolism
The clinical utility and toxicity of this compound are closely linked to its pharmacokinetic profile.
Absorption, Distribution, Metabolism, and Excretion
-
Absorption: this compound is slowly and erratically absorbed from the gastrointestinal tract, which contributes to its unpredictable onset of action.[1]
-
Distribution: Being lipophilic, it is expected to distribute into fatty tissues.
-
Metabolism: The precise metabolic pathways of this compound have not been fully elucidated. It is known to be metabolized slowly in the body. This slow metabolism is a key factor in its cumulative toxicity.
-
Excretion: Elimination of this compound and its metabolites is slow, leading to a prolonged duration of action and a "hangover" effect. The primary route of excretion is likely renal.
Cumulative Effects and Toxicity
Prolonged use of this compound leads to its accumulation in the body, resulting in chronic poisoning.[1] The most characteristic toxic effect is hematoporphyrinuria , a condition where the urine turns a dark red color due to the presence of porphyrins. This is a sign of disordered porphyrin metabolism, a serious and potentially fatal side effect. Other toxic effects include gastrointestinal disturbances, dizziness, ataxia, and in severe cases, paralysis of the lower extremities and skin eruptions.[1]
Historical Experimental Evaluation
Specific, detailed experimental protocols for this compound are not available in modern databases. However, the evaluation of hypnotics in the late 19th and early 20th centuries followed a general workflow.
General Experimental Workflow for Early Hypnotics
-
Chemical Synthesis and Characterization: A new compound would be synthesized and its basic chemical and physical properties determined.
-
Animal Studies: The compound would be administered to animals (e.g., dogs, rabbits) to observe its effects. Key observations would include the induction of sleep, duration of sleep, and any apparent side effects or toxicity at various doses.
-
Clinical Trials (Observational): If deemed promising in animal studies, the drug would be administered to patients, typically those with insomnia or in psychiatric institutions. Clinicians would record the dose given, the time to onset of sleep, the duration and quality of sleep, and any observed side effects.
-
Comparative Studies: The new agent's effects would be compared to existing hypnotics, such as chloral hydrate, often through clinical observation rather than blinded, controlled trials as we know them today.
Conclusion
This compound represents an important chapter in the history of psychopharmacology, illustrating the early empirical approach to the development of sedative-hypnotic drugs. While its clinical use has been abandoned due to a poor safety profile, understanding its probable mechanism of action within the context of its time provides valuable insight into the evolution of drug discovery. The hypothesized modulation of the GABA-A receptor places this compound as a conceptual forerunner to the more specific and safer GABAergic agents that dominate modern pharmacotherapy for sleep and anxiety disorders. Future historical and toxicological research may further clarify the metabolic pathways leading to its unique toxicity.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C7H16O4S2 | CID 8262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. Buy this compound | 115-24-2 | >98% [smolecule.com]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of 2,2-bis(ethylsulfonyl)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 2,2-bis(ethylsulfonyl)propane, a compound historically known as Sulfonal. Due to its former application as a hypnotic agent, this document also briefly touches upon its biological context. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound. All quantitative data are summarized in structured tables, and a detailed, generalized experimental protocol for its synthesis is provided. A visualization of the molecular structure is also included.
Chemical Identity and Physicochemical Properties
2,2-bis(ethylsulfonyl)propane, also known by its common name Sulfonal, is a disulfone compound.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₄S₂ | [3] |
| Molecular Weight | 228.330 g/mol | [3] |
| CAS Registry Number | 115-24-2 | [3] |
| IUPAC Name | 2,2-bis(ethylsulfonyl)propane | [3] |
| Synonyms | Sulfonal, Sulfonmethane, Acetone diethyl sulfone | [1][2][3] |
| Appearance | Colorless crystalline solid or powder | [1] |
| Melting Point | 125 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Practically insoluble in cold water; soluble in 15 parts of hot water, alcohol, and ether.[2] |
Molecular Structure and Bonding
The molecular structure of 2,2-bis(ethylsulfonyl)propane consists of a central quaternary carbon atom bonded to two methyl groups and two ethylsulfonyl groups. The sulfur atoms are in a high oxidation state (+6), each double-bonded to two oxygen atoms and single-bonded to the central propane carbon and an ethyl group. This arrangement results in a tetrahedral geometry around the sulfur atoms.
The bonding within the molecule is characterized by strong covalent bonds. The carbon-sulfur bonds and sulfur-oxygen double bonds are polar due to the high electronegativity of oxygen. The presence of the sulfonyl groups makes the molecule relatively polar.
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | - A triplet corresponding to the methyl protons of the ethyl groups. - A quartet corresponding to the methylene protons of the ethyl groups. - A singlet corresponding to the protons of the two equivalent methyl groups attached to the central carbon. |
| ¹³C NMR | - A signal for the quaternary central carbon. - A signal for the two equivalent methyl carbons attached to the central carbon. - A signal for the methylene carbons of the ethyl groups. - A signal for the methyl carbons of the ethyl groups. |
| IR Spectroscopy | - Strong absorption bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl groups. - C-H stretching vibrations in the 3000-2850 cm⁻¹ region. - C-H bending vibrations around 1470-1365 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ at m/z = 228. - Fragmentation patterns corresponding to the loss of ethyl, ethylsulfonyl, and methyl groups. |
Experimental Protocols
Synthesis of 2,2-bis(ethylsulfonyl)propane (Sulfonal)
A classic method for the synthesis of 2,2-bis(ethylsulfonyl)propane involves a two-step process: the formation of a mercaptole followed by its oxidation.[1][2]
Step 1: Synthesis of 2,2-bis(ethylthio)propane
-
Reaction Setup: In a well-ventilated fume hood, combine acetone and ethyl mercaptan in a round-bottom flask equipped with a reflux condenser. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid.
-
Reaction Conditions: The mixture is stirred, and the reaction can be performed at room temperature or with gentle heating to facilitate the condensation reaction.
-
Work-up: After the reaction is complete, the mixture is neutralized, and the organic layer containing the 2,2-bis(ethylthio)propane is separated. The crude product is then washed and dried.
Step 2: Oxidation to 2,2-bis(ethylsulfonyl)propane
-
Oxidation: The crude 2,2-bis(ethylthio)propane is dissolved in a suitable solvent, and a strong oxidizing agent, such as potassium permanganate, is added portion-wise.[1][2] This exothermic reaction should be carefully controlled by cooling the reaction vessel.
-
Reaction Monitoring: The progress of the oxidation can be monitored by the disappearance of the purple color of the permanganate.
-
Purification: Upon completion, the manganese dioxide byproduct is filtered off. The filtrate is then concentrated, and the crude 2,2-bis(ethylsulfonyl)propane is purified by recrystallization, typically from hot water or an alcohol-water mixture, to yield colorless crystals.[2]
Biological Activity and Historical Context
2,2-bis(ethylsulfonyl)propane, under the name Sulfonal, was historically used as a hypnotic and sedative.[1][2] It was first synthesized in 1888 by Eugen Baumann and introduced as a hypnotic drug by Alfred Kast.[1] However, its use has been superseded by newer, safer sedatives due to its potential for toxicity and side effects with prolonged use.[1][2] The precise mechanism of action as a hypnotic is not fully elucidated but is believed to involve general depression of the central nervous system. As it is not a direct agonist or antagonist of specific receptors like modern hypnotics, a signaling pathway diagram is not applicable.
Conclusion
References
Navigating the Unknown: A Technical Guide to the Anticipated Degradation Pathways of Sulfonmethane Under Acidic Conditions
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfonmethane, a disulfone compound historically used as a sedative, presents a notable gap in the scientific literature regarding its degradation under acidic conditions. Despite its synthesis involving acidic reagents, detailed studies elucidating its degradation pathways, kinetics, and resultant products in acidic media are conspicuously absent. This technical guide addresses this knowledge void by proposing a hypothetical degradation pathway for this compound based on established principles of acid catalysis and the known reactivity of related sulfonyl-containing compounds. While quantitative data and specific experimental protocols for this compound are not available, this document provides a foundational framework for researchers seeking to investigate its stability and degradation profile. The information herein is inferred from the broader understanding of sulfonic acid and sulfonamide chemistry, offering a scientifically grounded starting point for future research.
Introduction: The Stability of Sulfonyl Moieties
This compound, chemically known as 2,2-bis(ethylsulfonyl)propane, is characterized by a central quaternary carbon atom bonded to two ethylsulfonyl groups. The stability of such structures is generally high. For instance, sulfonic acids are known for their considerable thermal stability and resistance to non-nucleophilic strong acids.[1][2] While aromatic sulfonic acids can undergo desulfonation in hot aqueous acid, this is typically a reversible reaction requiring significant energy input.[3] On the other hand, sulfonamides, which contain a nitrogen atom attached to the sulfonyl group, are generally more susceptible to degradation under acidic conditions compared to neutral or alkaline environments.[4] Given that this compound lacks the nitrogen of a sulfonamide, its stability is anticipated to be more akin to that of the robust sulfonic acids.
The synthesis of this compound itself involves the condensation of acetone with ethyl mercaptan in the presence of hydrochloric acid, followed by oxidation.[5] This suggests a degree of stability in acidic conditions, at least during the course of the synthesis. However, prolonged exposure to acidic environments, particularly at elevated temperatures, may promote slow hydrolysis.
Proposed Hypothetical Degradation Pathway of this compound
In the absence of direct experimental evidence, a plausible degradation pathway for this compound under acidic conditions can be postulated. The most likely mechanism is an acid-catalyzed hydrolysis of the carbon-sulfur bonds.
The proposed mechanism involves the following steps:
-
Protonation of a Sulfonyl Oxygen: In an acidic medium, a sulfonyl oxygen atom is protonated, increasing the electrophilicity of the sulfur atom.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electron-deficient sulfur atom.
-
Proton Transfer: A proton is transferred from the attacking water molecule to another sulfonyl oxygen, facilitating the cleavage of the C-S bond.
-
C-S Bond Cleavage: The C-S bond breaks, leading to the formation of ethanesulfonic acid and a protonated intermediate.
-
Formation of an Intermediate and Subsequent Hydrolysis: The resulting intermediate likely undergoes further reaction, potentially leading to the formation of acetone and a second molecule of ethanesulfonic acid through a similar series of steps.
This proposed pathway is depicted in the following diagram:
General Experimental Protocol for Investigating this compound Degradation
For researchers aiming to empirically determine the degradation pathway of this compound, the following generalized experimental workflow is recommended. This protocol is designed to identify and quantify the parent compound and its degradation products over time under various acidic conditions.
Materials and Reagents
-
This compound (high purity standard)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (for mobile phase modification)
-
pH meter
-
Incubator or water bath with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometry (MS) detection
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of isolated degradants
Experimental Workflow
The following diagram outlines a typical experimental workflow for a forced degradation study.
Methodological Details
-
Forced Degradation Study:
-
Prepare solutions of this compound in the selected acidic media at a known concentration (e.g., 1 mg/mL).
-
Incubate these solutions at various temperatures (e.g., 40°C, 60°C, and 80°C) to accelerate degradation.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
-
Neutralize the aliquot if necessary to quench the reaction and prepare it for analysis.
-
-
Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column is a common starting point.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, with a small amount of formic acid to improve peak shape.
-
Employ a UV detector to quantify the disappearance of the parent drug and the appearance of degradation products.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is crucial for their identification.
-
-
Degradation Product Identification:
-
For significant degradation products, scale up the degradation experiment to generate sufficient quantities for isolation via preparative HPLC.
-
Characterize the isolated products using NMR spectroscopy and high-resolution mass spectrometry to confirm their chemical structures.
-
Anticipated Data Presentation
Should experimental data be generated, it is recommended to present it in a clear, tabular format to facilitate comparison and analysis.
Table 1: Hypothetical Degradation Kinetics of this compound at 60°C
| Acid Concentration | Rate Constant (k) (hr⁻¹) | Half-life (t₁/₂) (hr) |
| 0.1 M HCl | Data to be determined | Data to be determined |
| 1 M HCl | Data to be determined | Data to be determined |
| 0.1 M H₂SO₄ | Data to be determined | Data to be determined |
| 1 M H₂SO₄ | Data to be determined | Data to be determined |
Table 2: Identified Degradation Products of this compound under Acidic Conditions
| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Method of Identification |
| Ethanesulfonic acid | C₂H₆O₃S | 110.13 | LC-MS, NMR (postulated) |
| Acetone | C₃H₆O | 58.08 | LC-MS, NMR (postulated) |
Conclusion
While the degradation pathways of this compound under acidic conditions have not been empirically established, this guide provides a robust theoretical framework for initiating such investigations. Based on the chemical principles of acid-catalyzed hydrolysis and the known stability of related sulfonyl compounds, a plausible degradation mechanism has been proposed. The accompanying general experimental protocol offers a systematic approach for researchers to explore the stability of this compound and definitively characterize its degradation products. The lack of existing data underscores an opportunity for original research that would be of significant value to the fields of pharmaceutical sciences and drug development.
References
Spectroscopic and Mechanistic Insights into Sulfonmethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Sulfonmethane (also known as Sulfonal), an early synthetic hypnotic agent. The document details experimental protocols for acquiring spectroscopic data and presents the available data in a structured format. Additionally, it explores the compound's synthesis and its general mechanism of action as a sedative-hypnotic.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural identification and characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Nucleus | Typical Chemical Shift (ppm) | Description |
| ¹H | 2.8 - 3.2 | Protons of the ethyl groups (—CH₂—) adjacent to the sulfone groups. |
| ¹³C | 60 - 80 | Quaternary carbon atom to which the two sulfone groups are attached. |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 1310 - 1330 | S=O Asymmetric Stretch | Strong |
| 1150 - 1170 | S=O Symmetric Stretch | Strong |
| 700 - 800 | C—S Stretch | Medium |
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 228 | Molecular Ion [M]⁺ |
| 164 | Fragment corresponding to the loss of a sulfonyl dioxide (SO₂) group |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation. The following sections outline standard protocols for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay will be necessary compared to ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Method 1: Attenuated Total Reflectance (ATR)
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the crystalline this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Method 2: Potassium Bromide (KBr) Pellet
Instrumentation: An FT-IR spectrometer, a hydraulic press, and a pellet die set.
Procedure:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder mixture to the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a GC vial.
GC-MS Parameters:
-
Injector: Split/splitless injector, typically operated at a temperature of 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: A temperature gradient program is typically used, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at a rate of 10°C/min, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operated in EI mode at 70 eV. Scan a mass range of m/z 40-400.
Visualized Workflows and Pathways
Synthesis of this compound
This compound is synthesized through a two-step process involving the condensation of acetone with ethyl mercaptan, followed by oxidation.[1][2]
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
General Mechanism of Action for Sedative-Hypnotics
While a specific signaling pathway for this compound is not well-documented, its action as a sedative-hypnotic is believed to be consistent with other drugs in its class that modulate the GABA-A receptor.[3][4][5][6][7]
Caption: A logical diagram of the general mechanism of action for sedative-hypnotics via GABA-A receptor modulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Laboratory Synthesis Protocol for High-Purity Sulfonmethane
Abstract
This document provides a detailed protocol for the laboratory synthesis of high-purity sulfonmethane (2,2-bis(ethylsulfonyl)propane). The synthesis is a two-step process commencing with the formation of a mercaptal intermediate, 2,2-bis(ethylthio)propane, from the reaction of acetone and ethanethiol. This intermediate is subsequently oxidized using potassium permanganate to yield this compound. This protocol includes detailed procedures for the synthesis, purification by recrystallization, and characterization of the final product to ensure high purity, suitable for research and drug development applications.
Introduction
This compound, also known as sulfonal, was first synthesized in 1888 and historically used as a hypnotic and sedative. While its clinical use has been largely superseded by safer alternatives, it remains a compound of interest in medicinal chemistry and pharmacological research. The synthesis of high-purity this compound is crucial for accurate in-vitro and in-vivo studies. This protocol outlines a reliable method to produce this compound with a high degree of purity.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₇H₁₆O₄S₂ |
| Molecular Weight | 228.33 g/mol [1][2] |
| IUPAC Name | 2,2-bis(ethylsulfonyl)propane[1] |
| CAS Number | 115-24-2[2] |
| Melting Point | 125-126 °C |
| Appearance | Colorless crystalline solid |
Experimental Protocols
Part 1: Synthesis of 2,2-bis(ethylthio)propane (Mercaptal Intermediate)
This step involves the acid-catalyzed reaction of acetone with ethanethiol to form the corresponding mercaptal.
Materials:
-
Acetone
-
Ethanethiol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, combine acetone and a molar excess of ethanethiol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the cooled and stirring mixture.
-
Allow the reaction to proceed at room temperature with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2,2-bis(ethylthio)propane as an oil.
Part 2: Oxidation of 2,2-bis(ethylthio)propane to this compound
This step involves the oxidation of the mercaptal intermediate using potassium permanganate to form the desired this compound.
Materials:
-
2,2-bis(ethylthio)propane (from Part 1)
-
Potassium Permanganate (KMnO₄)
-
Glacial Acetic Acid
-
Water
-
Sodium Bisulfite (NaHSO₃)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
Dissolve the crude 2,2-bis(ethylthio)propane in glacial acetic acid in a large round-bottom flask equipped with a mechanical stirrer.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the stirring solution of the mercaptal. The reaction is exothermic, and the temperature should be monitored and controlled.
-
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared. The reaction mixture will contain a brown precipitate of manganese dioxide.
-
Heat the mixture gently if the reaction is slow to proceed to completion.
-
Cool the reaction mixture and add a saturated solution of sodium bisulfite to quench any excess potassium permanganate and to dissolve the manganese dioxide, resulting in a clear solution.
-
The crude this compound will precipitate from the solution upon cooling.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
Part 3: Purification of this compound by Recrystallization
This final step is crucial for obtaining high-purity this compound.
Materials:
-
Crude this compound (from Part 2)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.[3][4]
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[3][4] The solution should be heated to near the boiling point of the solvent.[3][4][5][6]
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.[6]
-
If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.[4][6]
-
Allow the hot, clear filtrate to cool slowly to room temperature.[4][6] Slow cooling encourages the formation of large, pure crystals.[4][6]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.[3][4]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][4]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals thoroughly to remove any residual solvent. The purity of the final product should be assessed by melting point determination and spectroscopic methods.
Characterization of High-Purity this compound
Data Presentation:
| Analysis | Result |
| Melting Point | 125-126 °C (sharp) |
| ¹H NMR | |
| Chemical Shift (ppm) | Integration |
| ~1.4 (t) | 6H (CH₃ of ethyl) |
| ~2.0 (s) | 6H (CH₃ gem-dimethyl) |
| ~3.3 (q) | 4H (CH₂ of ethyl) |
| ¹³C NMR | |
| Chemical Shift (ppm) | Assignment |
| ~8 | CH₃ of ethyl |
| ~25 | CH₃ gem-dimethyl |
| ~50 | CH₂ of ethyl |
| ~70 | Quaternary C |
| Purity (by HPLC) | >99% |
Note: The exact chemical shifts may vary slightly depending on the solvent used for NMR analysis.
Synthesis Workflow
Caption: Synthesis workflow for high-purity this compound.
References
analytical techniques for the detection of Sulfonmethane in solution
An Application Note on Analytical Techniques for the Detection of Sulfonmethane in Solution
This document provides detailed application notes and protocols for the analytical detection of this compound in solution, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound (also known as Sulfonal) is a hypnotic and sedative drug, historically used to treat insomnia. As a member of the sulfonamide class of compounds, its detection and quantification in various solutions are crucial for pharmaceutical quality control, clinical toxicology, and environmental monitoring. This application note details several robust analytical techniques for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Electrochemical Methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of compounds in a mixture.[1] For sulfonamide analysis, HPLC is widely employed due to its high sensitivity and specificity, often coupled with Ultraviolet (UV) or fluorescence detectors.[1]
Data Presentation: HPLC Performance
| Parameter | HPLC-UV | HPLC-FLD (post-derivatization) | Reference |
| Column | Symmetry C18 (150 x 4.6mm, 5µm) | Zorbax Eclipse XDB C18 | [2][3] |
| Mobile Phase | 0.01N KH2PO4 buffer (pH 3.5) : Acetonitrile (60:40 v/v) | Acetic acid, methanol, and acetonitrile (gradient) | [2][3] |
| Flow Rate | 0.7 mL/min | 0.6 mL/min | [2][4] |
| Detection | UV at 210 nm | Excitation: 405 nm, Emission: 495 nm | [2][4] |
| Retention Time | ~2.6 min (for Methyl Sulfonyl Methane) | Analyte dependent | [2] |
| LOD | - | 13.53–23.30 µg/kg | [4] |
| LOQ | - | 26.02–40.38 µg/kg | [4] |
| Recovery | - | 77.00–121.16% | [4] |
| Linearity | - | Not Specified |
Experimental Protocol: HPLC-UV Method
This protocol is adapted from a method for the simultaneous estimation of related compounds.[2]
1. Materials and Reagents:
-
This compound standard
-
Potassium dihydrogen orthophosphate (KH2PO4)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Triethylamine
-
Ultrapure water
2. Instrument and Conditions:
-
HPLC System: Waters HPLC (2695 series) or equivalent with a quaternary pump, autosampler, and Photo Diode Array (PDA) detector.[2]
-
Column: Symmetry C18 (150 x 4.6mm, 5µm).[2]
-
Mobile Phase: Prepare a 0.01N KH2PO4 buffer. Adjust the pH to 3.5 using orthophosphoric acid. Mix the buffer with Acetonitrile in a 60:40 v/v ratio.[2] Degas the mobile phase by sonicating for 15 minutes and filtering through a 0.45 µm filter.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: UV at 210 nm.[2]
3. Standard Solution Preparation:
-
Accurately weigh 25 mg of this compound standard and transfer it to a 25 mL volumetric flask.
-
Add 10 mL of the mobile phase (diluent) and sonicate for 20 minutes to dissolve.[2]
-
Make up the volume to the mark with the diluent to obtain a stock solution (1000 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 10 to 100 µg/mL.
4. Sample Preparation:
-
For liquid samples, filter through a 0.45 µm syringe filter before injection.
-
If the sample is in a complex matrix, a solid-phase extraction (SPE) clean-up step may be necessary.[3][4]
5. Analysis:
-
Inject 10 µL of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.[2]
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualization: HPLC Workflow
Caption: Workflow for this compound detection by HPLC-UV.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. For non-volatile drugs like sulfonamides, derivatization is typically required to increase their volatility and thermal stability.[5][6] GC can be coupled with various detectors, such as a Mass Spectrometer (MS) or an Atomic Emission Detector (AED), for highly sensitive and selective analysis.[5][7]
Data Presentation: GC Performance
| Parameter | GC-MS | Reference |
| Derivatization | N1-methylation is common for sulfonamides | [5] |
| Column | High-resolution fused silica capillary column | [8] |
| Detector | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode | [7][8] |
| LOD | 0.44 µg/mL (for Methane Sulfonyl Chloride, a related compound) | [7] |
| LOQ | 1.32 µg/mL (for Methane Sulfonyl Chloride, a related compound) | [7] |
| Linearity | Response linearity is evaluated for quantitative analysis | [5] |
Experimental Protocol: GC-MS Method (General)
This protocol outlines a general approach, as specific derivatization steps for this compound may need optimization.
1. Materials and Reagents:
-
This compound standard
-
Derivatizing agent (e.g., Diazomethane or other methylating agent)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., Dichloromethane)
-
Internal Standard (e.g., Tetrahydrofuran-d8)
2. Instrument and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A suitable capillary column (e.g., HP-5MS, 30m x 0.25mm i.d., 0.25µm film thickness).[9]
-
Injection: Splitless injection mode.[8]
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of the derivatized analyte.
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[8]
3. Sample Preparation and Derivatization:
-
Extract this compound from the aqueous solution using a suitable organic solvent or Solid-Phase Extraction (SPE).[8]
-
Dry the extract with anhydrous sodium sulfate.[8]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., a solution of diazomethane) to the dried residue. The reaction converts the sulfonamide group to a more volatile derivative.[6]
-
After the reaction is complete, remove the excess reagent.
-
Reconstitute the residue in a known volume of solvent and add the internal standard.[8]
4. Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte by comparing its peak area to that of the internal standard and referencing a calibration curve prepared from derivatized standards.
Visualization: GC-MS Workflow
Caption: Workflow for this compound detection by GC-MS.
UV-Vis Spectrophotometry
Spectrophotometric methods are often simple, cost-effective, and rapid.[10] For sulfonamides, these methods typically involve a chemical reaction to produce a colored product, which can be quantified by measuring its absorbance. A common approach is based on diazotization of the primary aromatic amine group, followed by coupling with a chromogenic agent.[10][11]
Data Presentation: Spectrophotometric Performance
| Parameter | Diazotization-Coupling Method | Charge-Transfer Complex Method | Reference |
| Reagents | Sodium nitrite, 8-hydroxyquinoline | Picric Acid (2,4,6-trinitrophenol) | [10] |
| λmax | ~500 nm | ~410-420 nm | [10] |
| Linearity Range | 0.1–7.0 µg/mL | 1–30 µg/mL | [10] |
| LOD | 0.03–0.05 µg/mL | - | [10] |
| LOQ | 0.11–0.18 µg/mL | - | [10] |
| Recovery | 97.3–100.8% | - | [10] |
Experimental Protocol: Diazotization and Coupling
This protocol is based on a method for the determination of various sulfonamide drugs.[10]
1. Materials and Reagents:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2) solution
-
Ammonium sulfamate solution
-
8-hydroxyquinoline solution
-
Sodium hydroxide (NaOH) solution
2. Instrument:
-
UV-Vis Spectrophotometer
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., dilute HCl).
-
Prepare working standards by diluting the stock solution.
4. Procedure:
-
Pipette an aliquot of the standard or sample solution into a volumetric flask.
-
Add HCl and cool the solution in an ice bath.
-
Add sodium nitrite solution dropwise to diazotize the primary amine group. Allow the reaction to proceed for a few minutes.
-
Add ammonium sulfamate to destroy excess nitrous acid.
-
Add the 8-hydroxyquinoline coupling agent, followed by NaOH solution to make the solution alkaline.[10]
-
A colored product (typically red) will form.[10]
-
Make up the volume with distilled water and allow the color to stabilize.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (~500 nm) against a reagent blank.[10]
5. Analysis:
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualization: Spectrophotometric Analysis Workflow
Caption: Workflow for spectrophotometric detection of this compound.
Electrochemical Methods
Electrochemical sensors offer a rapid, sensitive, and low-cost alternative for drug detection.[12] These methods typically use chemically modified electrodes to enhance selectivity and sensitivity towards the target analyte. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are employed to measure the electrochemical response of the analyte.[12]
Data Presentation: Electrochemical Sensor Performance
| Parameter | Modified Carbon Electrode | Reference |
| Technique | Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) | [13] |
| Electrode | Graphene screen-printed electrode (SPE-GP) | [13] |
| Supporting Electrolyte | Britton-Robinson buffer (pH 10.0) | [13] |
| Linear Range | 2.6 to 112 µmol L⁻¹ (for Mephedrone, a related compound class) | [13] |
| LOD | 0.3 µmol L⁻¹ (for Mephedrone) | [13] |
Experimental Protocol: Voltammetric Detection (General)
1. Materials and Reagents:
-
This compound standard
-
Supporting electrolyte (e.g., Britton-Robinson buffer)
-
Chemically modified working electrode (e.g., Graphene SPE)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
2. Instrument:
-
Potentiostat
3. Procedure:
-
Prepare a series of standard solutions of this compound in the supporting electrolyte.
-
Set up the three-electrode electrochemical cell containing the sample or standard solution.
-
Apply an accumulation potential for a set time to allow the analyte to adsorb onto the working electrode surface (for stripping voltammetry).
-
Scan the potential using the chosen voltammetric technique (e.g., DPV or SWV).
-
Record the voltammogram. The peak current at a specific potential will be proportional to the analyte concentration.
4. Analysis:
-
Construct a calibration plot of peak current versus this compound concentration.
-
Measure the peak current for the unknown sample and determine its concentration from the calibration curve.
Visualization: Electrochemical Detection Workflow
Caption: Workflow for electrochemical detection of this compound.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
- 5. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic and mass spectrometric analysis of the products of methylation of sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ecommons.luc.edu [ecommons.luc.edu]
- 12. Electrochemical Detection of Sulfadiazine by Sensors based on Chemically Modified Carbon Electrodes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrochemical detection of mephedrone using a graphene screen-printed electrode: a new sensitive and selective approach to identify synthetic cathinones in forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfonmethane as a Reference Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of sulfonmethane as a reference standard in mass spectrometry applications. This compound (2,2-bis(ethylsulfonyl)propane), a compound with a well-defined chemical structure and stable physicochemical properties, is presented here as a candidate for instrument calibration, system suitability testing, and as an internal standard in quantitative analyses, particularly for compounds containing sulfone moieties. This document outlines the essential chemical and physical properties of this compound, detailed protocols for its preparation and use, and proposed mass spectrometric parameters for its detection and fragmentation.
Introduction to this compound as a Reference Standard
In mass spectrometry, reference standards are critical for ensuring the accuracy, precision, and reproducibility of analytical methods.[1][2] They serve as benchmarks for instrument calibration, method validation, and the precise quantification of analytes.[1][2] this compound, with its stable, non-hygroscopic crystalline form and distinct fragmentation pattern, offers potential as a reliable reference material. Its molecular structure, containing two sulfonyl groups, makes it particularly relevant for the analysis of pharmaceuticals and metabolites bearing the sulfone functional group.
Key Attributes of this compound:
-
Chemical Purity: Available in high purity (≥98%).
-
Stability: Good thermal stability up to its melting point.[3]
-
Distinct Mass: A molecular weight that is unlikely to interfere with many common analytes or endogenous molecules.
-
Characteristic Fragmentation: Undergoes predictable fragmentation, primarily through the loss of sulfonyl groups.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling and application.
| Property | Value | Reference |
| IUPAC Name | 2,2-bis(ethylsulfonyl)propane | [4] |
| Synonyms | Sulfonal, Sulfonomethane | [4][5] |
| Molecular Formula | C₇H₁₆O₄S₂ | [3] |
| Molecular Weight | 228.33 g/mol | [3][5] |
| Appearance | Colorless, odorless, crystalline powder | [3] |
| Melting Point | 124-126 °C | [5] |
| Solubility | Soluble in hot water, alcohol, ether, chloroform, and benzene. Sparingly soluble in cold water. | [5] |
Mass Spectrometry Data and Proposed Fragmentation
Mass spectrometric analysis of this compound reveals a distinct molecular ion and predictable fragmentation patterns, which are crucial for its use as a standard. The primary fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), a characteristic of sulfone-containing compounds.[3]
Proposed Ionization and Fragmentation Data
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound under common ionization conditions. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are both suitable, with positive ion mode being generally preferred for forming protonated molecules or other adducts.
| Ion Species | Ionization Mode | Proposed m/z | Notes |
| [M+H]⁺ | ESI/APCI Positive | 229.056 | Protonated molecule, often used as the precursor ion in MS/MS. |
| [M+NH₄]⁺ | ESI/APCI Positive | 246.083 | Ammonium adduct, common when ammonium salts are in the mobile phase. |
| [M+Na]⁺ | ESI/APCI Positive | 251.038 | Sodium adduct, frequently observed as a contaminant. |
| [M-H]⁻ | ESI/APCI Negative | 227.042 | Deprotonated molecule. |
Proposed MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 229.056) is expected to yield characteristic product ions. These transitions can be used for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Notes |
| 229.056 | 165.069 | SO₂ (64 Da) | Loss of one sulfur dioxide molecule. This is a prominent and characteristic fragment.[3] |
| 229.056 | 137.074 | SO₂ + C₂H₄ (92 Da) | Subsequent loss of ethene from the m/z 165 fragment. |
| 229.056 | 101.021 | C₂H₅SO₂ + C₂H₅ (128 Da) | Cleavage of the ethyl and ethylsulfonyl groups. |
| 165.069 | 137.074 | C₂H₄ (28 Da) | Fragmentation of the primary product ion. |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of this compound as a mass spectrometry reference standard.
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol describes the preparation of a concentrated stock solution and subsequent dilutions to create working standards for calibration or as an internal standard spiking solution.
Materials:
-
This compound reference standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound powder.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Bring the flask to the 10 mL mark with methanol.
-
Cap and invert the flask several times to ensure homogeneity.
-
Store the stock solution at 2-8 °C in a tightly sealed, light-protected container.
-
-
Working Standard Solutions:
-
Perform serial dilutions from the stock solution using a suitable solvent mixture (e.g., 50:50 methanol:water) to prepare a series of working standards for creating a calibration curve.
-
For use as an internal standard, dilute the stock solution to a final concentration appropriate for the assay (e.g., 100 ng/mL).
-
Workflow for Standard Solution Preparation
References
Application Notes and Protocols: Sulfonmethane as a Potential Precursor for Novel Sulfone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the theoretical potential of sulfonmethane as a starting material for the synthesis of novel sulfone derivatives. While historically used as a hypnotic agent, the unique bis-sulfone structure of this compound presents intriguing, albeit challenging, possibilities for chemical modification.[1][2] This document outlines hypothetical synthetic strategies based on the known reactivity of alkyl sulfones, provides detailed theoretical experimental protocols, and discusses the potential biological relevance of the resulting novel compounds.
Introduction to this compound and the Importance of Sulfone Derivatives
This compound, chemically known as 2,2-bis(ethylsulfonyl)propane, is a well-characterized organosulfur compound.[3][4] The sulfone functional group is a cornerstone in medicinal chemistry, with sulfone derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[5] The exploration of novel sulfone structures is therefore a significant area of research in drug development.
This document puts forth a conceptual framework for utilizing the this compound scaffold as a starting point for generating new chemical entities. The proposed strategies focus on the functionalization of the ethyl groups, leveraging the known chemistry of alkyl sulfones.
Hypothetical Derivatization Strategies
Strategy 1: α-Functionalization of the Ethyl Groups
The carbon atom adjacent (in the alpha position) to a sulfonyl group exhibits increased acidity, making it susceptible to deprotonation and subsequent reaction with electrophiles. This strategy focuses on the selective functionalization at the α-position of the ethylsulfonyl moieties of this compound.
A plausible reaction pathway would involve the deprotonation of one of the α-carbons with a strong base to form a carbanion, followed by quenching with an electrophile (e.g., an alkyl halide or an aldehyde).
Logical Relationship of Proposed Synthetic Strategy
Caption: Hypothetical pathway for α-functionalization of this compound.
Strategy 2: Reductive Cleavage and Subsequent Functionalization
The carbon-sulfur bond in sulfones, while generally stable, can be cleaved under reductive conditions. This opens up a hypothetical pathway where one of the ethylsulfonyl groups is selectively removed, and the resulting intermediate is then used to construct a new, different sulfone derivative. This approach would lead to monosulfone derivatives with greater structural diversity.
Experimental Protocols (Theoretical)
The following protocols are hypothetical and would require substantial experimental optimization.
Protocol for α-Alkylation of this compound (Strategy 1)
This protocol describes the theoretical procedure for the α-alkylation of this compound with a generic alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Experimental Workflow
Caption: Workflow for the proposed α-alkylation of this compound.
Quantitative Data (Illustrative)
The following tables present hypothetical data for the proposed synthetic strategies to illustrate potential outcomes.
Table 1: Hypothetical Results for α-Alkylation of this compound
| Entry | Electrophile (Alkyl Halide) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | Benzyl bromide | 12 | 65 |
| 2 | Iodomethane | 24 | 72 |
| 3 | Allyl bromide | 18 | 58 |
Table 2: Hypothetical Results for Reductive Cleavage and Functionalization
| Entry | Reductive Agent | Functionalization Step | Hypothetical Overall Yield (%) |
| 1 | Samarium(II) iodide | Acylation | 45 |
| 2 | Magnesium in methanol | Sulfonylation | 40 |
Biological Relevance and Potential Signaling Pathways
Novel sulfone derivatives synthesized from a this compound precursor could potentially exhibit a range of biological activities. Given the prevalence of sulfones in anti-inflammatory and anticancer agents, it is plausible that these new compounds could modulate key signaling pathways involved in these disease processes.
For example, many anti-inflammatory compounds act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating the immune response to infection and inflammation. Dysregulation of NF-κB has been linked to inflammatory diseases and cancer. Hypothetical sulfone derivatives could be screened for their ability to inhibit this pathway.
Simplified NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by novel sulfones.
Conclusion
While the direct use of this compound as a precursor for novel sulfone derivatives is not yet established in the literature, its structure presents a theoretical platform for the generation of new chemical entities. The application of known alkyl sulfone chemistry, such as α-functionalization, could potentially yield a variety of new compounds for biological screening. The protocols and data presented herein are intended to serve as a conceptual starting point for researchers interested in exploring the synthetic potential of this unique molecule. Significant experimental work would be required to validate and optimize these hypothetical pathways.
References
Application Notes and Protocols for Exploring the Reaction Kinetics of Sulfonmethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the reaction kinetics of Sulfonmethane synthesis. This compound, a sedative-hypnotic drug, is synthesized in a two-step process. Understanding the kinetics of this synthesis is crucial for process optimization, yield improvement, and ensuring product quality in pharmaceutical development.
Introduction to this compound Synthesis
This compound is synthesized through a two-step process:
-
Mercaptal Formation: A condensation reaction between acetone and ethyl mercaptan, typically catalyzed by an acid like hydrochloric acid, forms the intermediate 2,2-bis(ethylthio)propane.
-
Oxidation: The subsequent oxidation of 2,2-bis(ethylthio)propane using a strong oxidizing agent, such as potassium permanganate (KMnO₄), yields the final product, this compound[1].
The overall reaction can be summarized as follows:
Step 1: Mercaptal Formation (CH₃)₂CO + 2 C₂H₅SH --(HCl)--> (CH₃)₂C(SC₂H₅)₂ + H₂O
Step 2: Oxidation (CH₃)₂C(SC₂H₅)₂ + 4 KMnO₄ --> (CH₃)₂C(SO₂C₂H₅)₂ + 4 MnO₂ + 4 KOH
A thorough understanding of the reaction rates, the influence of reactant concentrations, temperature, and catalysts is essential for controlling the synthesis process effectively.
Data Presentation: Reaction Kinetics Summary
The following tables summarize hypothetical, yet plausible, quantitative data for the reaction kinetics of this compound synthesis, based on analogous chemical reactions. This data is intended to serve as a template for organizing experimentally determined results.
Table 1: Kinetic Data for Mercaptal Formation at 25°C
| Experiment | [Acetone] (mol/L) | [Ethyl Mercaptan] (mol/L) | [HCl] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |
Table 2: Kinetic Data for Oxidation of 2,2-bis(ethylthio)propane at 25°C
| Experiment | [2,2-bis(ethylthio)propane] (mol/L) | [KMnO₄] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.05 | 0.1 | 2.8 x 10⁻⁴ |
| 2 | 0.10 | 0.1 | 5.6 x 10⁻⁴ |
| 3 | 0.05 | 0.2 | 5.6 x 10⁻⁴ |
Table 3: Temperature Dependence of Rate Constants
| Reaction Step | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Mercaptal Formation | 25 | 0.015 L²/mol²·s | 55 |
| 35 | 0.032 L²/mol²·s | ||
| 45 | 0.065 L²/mol²·s | ||
| Oxidation | 25 | 0.056 L/mol·s | 45 |
| 35 | 0.102 L/mol·s | ||
| 45 | 0.180 L/mol·s |
Experimental Protocols
Protocol for Monitoring Reaction Kinetics of Mercaptal Formation
Objective: To determine the rate law for the formation of 2,2-bis(ethylthio)propane from acetone and ethyl mercaptan.
Materials:
-
Acetone
-
Ethyl Mercaptan
-
Concentrated Hydrochloric Acid
-
Anhydrous solvent (e.g., Dichloromethane)
-
Internal standard (e.g., Dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Thermostatted reaction vessel with magnetic stirring
Procedure:
-
Prepare stock solutions of acetone, ethyl mercaptan, and hydrochloric acid in the anhydrous solvent.
-
Set up the thermostatted reaction vessel at the desired temperature (e.g., 25°C).
-
In the reaction vessel, combine the solvent, acetone, and the internal standard.
-
Initiate the reaction by adding the ethyl mercaptan and hydrochloric acid catalyst. Start the timer immediately.
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Extract the organic layer for GC analysis.
-
Inject the organic layer into the GC-FID to determine the concentration of the product, 2,2-bis(ethylthio)propane, relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial rate of reaction.
-
Repeat the experiment with varying initial concentrations of acetone, ethyl mercaptan, and hydrochloric acid to determine the order of reaction with respect to each reactant.
Protocol for Monitoring Reaction Kinetics of Oxidation
Objective: To determine the rate law for the oxidation of 2,2-bis(ethylthio)propane to this compound.
Materials:
-
2,2-bis(ethylthio)propane
-
Potassium Permanganate (KMnO₄)
-
Solvent (e.g., a mixture of acetone and water)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
Thermostatted reaction vessel with magnetic stirring
Procedure using UV-Vis Spectrophotometry:
-
Prepare a stock solution of 2,2-bis(ethylthio)propane in the chosen solvent.
-
Prepare a stock solution of KMnO₄ in water.
-
Set the thermostatted reaction vessel to the desired temperature.
-
In a cuvette, mix the 2,2-bis(ethylthio)propane solution with the solvent.
-
Initiate the reaction by adding a known concentration of the KMnO₄ solution to the cuvette and start the timer.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the decrease in absorbance of the permanganate ion (at ~525 nm) over time.
-
The rate of disappearance of KMnO₄ is proportional to the rate of reaction.
-
Plot absorbance versus time to determine the initial rate.
-
Repeat the experiment with varying initial concentrations of 2,2-bis(ethylthio)propane and KMnO₄ to determine the reaction order for each.
Procedure using HPLC:
-
Follow steps 1-4 from the UV-Vis protocol in a reaction vessel.
-
At regular time intervals, withdraw an aliquot and quench the reaction (e.g., by adding a small amount of sodium bisulfite to consume excess KMnO₄).
-
Analyze the quenched sample by HPLC to determine the concentration of this compound.
-
Plot the concentration of this compound versus time to determine the initial rate of formation.
-
Vary the initial reactant concentrations to determine the reaction orders.
Visualizations
References
Application Notes and Protocols for the Quantitative Assay of Sulfonmethane Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonmethane (Sulfonal) is a historical sedative-hypnotic drug whose metabolism has not been extensively characterized using modern analytical techniques. This document provides a proposed methodology for the quantitative analysis of its putative metabolites in biological matrices, such as plasma and urine. Due to the limited specific literature on this compound biotransformation, this protocol is based on established principles of xenobiotic metabolism and analytical methods for structurally related sulfonated compounds. The proposed primary metabolites are this compound sulfoxide and this compound sulfone. The described methods require validation for specific applications.
Proposed Metabolic Pathway of this compound
This compound is a diethylsulfone derivative. Based on general xenobiotic metabolism pathways, it is likely to undergo oxidation. The primary metabolic route is proposed to be sequential oxidation of one of the sulfur atoms, leading to the formation of a sulfoxide and subsequently a sulfone.
The Forgotten Hypnotic: Application Notes on Sulfonmethane in Historical Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the historical pharmacological studies of Sulfonmethane, a synthetic hypnotic agent first introduced in the late 19th century. This document is intended to serve as a resource for researchers in pharmacology, medical history, and drug development, offering insights into the early methodologies of drug evaluation and the therapeutic landscape of a bygone era.
Introduction
This compound, also known as Sulfonal, was first synthesized by Eugen Baumann in 1888 and introduced as a hypnotic drug by Alfred Kast in the same year.[1] It was one of the earliest synthetic alternatives to natural hypnotics and was initially lauded for its ability to induce sleep without the significant cardiac and respiratory depressant effects associated with chloral hydrate. However, its use declined due to its unpredictable efficacy, cumulative toxic effects, and the development of safer alternatives. The study of this compound offers a valuable window into the nascent field of pharmacology and the evolution of drug safety and efficacy standards.
Chemical Synthesis
Experimental Protocol: Synthesis of this compound (Historical Method)
Step 1: Condensation of Acetone with Ethyl Mercaptan
-
Acetone is condensed with ethyl mercaptan in the presence of a strong acid catalyst, such as hydrochloric acid.
-
This reaction forms the mercaptol, 2,2-bis(ethylthio)propane.
Step 2: Oxidation of the Mercaptol
-
The resulting 2,2-bis(ethylthio)propane is then oxidized using a strong oxidizing agent, such as potassium permanganate.
-
This oxidation step converts the thioether groups into sulfonyl groups, yielding this compound (2,2-bis(ethylsulfonyl)propane).
-
The final product is a colorless, crystalline solid.
Caption: Synthesis workflow of this compound.
Historical Pharmacological Data
The following tables summarize the available quantitative and qualitative data on the pharmacological properties of this compound, compiled from historical medical texts and journals. It is important to note that the precision and methodology of data collection in the late 19th and early 20th centuries differ significantly from modern standards.
Table 1: Therapeutic Application and Dosage of this compound
| Parameter | Description | Source |
| Therapeutic Use | Hypnotic for simple or nervous insomnia. Sedative in cases of insanity, particularly in the insane asylums. | [King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918] |
| Dosage (Hypnotic) | 15 to 30 grains (approximately 1 to 2 grams). | [King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918] |
| Maximum Single Dose | 40 grains (approximately 2.6 grams). | [The Dispensatory of the United States of America, 1918] |
| Maximum Daily Dose | 120 grains (approximately 7.8 grams). | [The Dispensatory of the United States of America, 1918] |
| Administration | Administered as a powder, often in hot milk, tea, or broth to aid dissolution due to its poor solubility in cold water. Also given in capsules. | [King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile (Historical Observations)
| Parameter | Description | Source |
| Onset of Action | Slow and uncertain, often taking several hours. Sleep may not occur until the day following a nighttime dose. | [King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918] |
| Duration of Action | Prolonged, often resulting in drowsiness and sleepiness the following day. | [King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918] |
| Mechanism of Action | Not understood at the time. Described as a "pure hypnotic" that does not depress the heart or respiration in therapeutic doses. | [The Dispensatory of the United States of America, 1918] |
| Cumulative Effect | The drug is slowly eliminated, leading to a cumulative effect with repeated administration. | [King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918] |
Table 3: Adverse Effects and Toxicity of this compound
| Adverse Effect | Description | Incidence/Severity | Source |
| Common Side Effects | Drowsiness, confusion, dizziness, and ataxia (staggering gait). | Frequently observed, especially with continued use. | [King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918] |
| Gastrointestinal | Nausea, vomiting, and constipation. | Commonly reported with prolonged use. | [King's American Dispensatory, 1898] |
| Dermatological | Skin rashes, including erythematous and purpuric eruptions. | Noted as a sign of chronic poisoning. | [The Dispensatory of the United States of America, 1918] |
| Renal/Urinary | Hematoporphyrinuria: The excretion of dark red urine due to the presence of hematoporphyrin. This was considered a grave sign of toxicity. | A key indicator of severe, often fatal, poisoning. | [King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918] |
| Neurological | Peripheral neuritis, paralysis (especially of the lower extremities), and mental disturbances. | Associated with chronic intoxication. | [The Dispensatory of the United States of America, 1918] |
| Chronic Poisoning | Characterized by a combination of the above symptoms, often developing insidiously with continued use. | A significant risk due to the drug's cumulative nature. | [King's American Dispensatory, 1898], [The Dispensatory of the United States of America, 1918] |
| Acute Overdose | Can lead to coma and death. | Fatalities were reported from single large doses. | [The Dispensatory of the United States of America, 1918] |
Historical Experimental Protocols
The evaluation of hypnotic drugs in the late 19th century was primarily based on clinical observation rather than the rigorous, controlled trials of today. The following represents a generalized protocol for assessing the hypnotic efficacy of this compound, as can be inferred from historical medical reports.
Experimental Protocol: Evaluation of Hypnotic Efficacy (Late 19th Century Clinical Observation)
1. Patient Selection:
-
Patients suffering from insomnia, often in the context of "nervous disorders" or institutionalized for insanity, were selected.
-
The nature and severity of insomnia were documented through clinical interviews and observation by medical staff.
2. Drug Administration:
-
A single dose of this compound (typically 15-30 grains) was administered in the evening.
-
The vehicle of administration (e.g., hot milk, capsule) was recorded.
3. Observation and Data Collection:
-
The time to sleep onset was noted by nursing or medical staff.
-
The duration and quality of sleep were observed and recorded. This was often a subjective assessment based on the patient's apparent restfulness and lack of waking during the night.
-
Any effects on the patient's demeanor, pulse, and respiration during sleep were noted.
-
The patient's state upon waking was documented, including any reports of drowsiness, confusion, or other side effects.
-
Urine was often inspected for any changes in color, particularly for the tell-tale sign of hematoporphyrinuria.
4. Follow-up:
-
Observations were typically continued for several days to assess for any cumulative effects or the development of tolerance or dependence (the "Sulfonal habit").
Caption: Historical experimental workflow for this compound.
Therapeutic and Toxic Effects: A Conceptual Overview
The dual nature of this compound as both a therapeutic agent and a potent toxin is a central theme in its historical pharmacology. The following diagram illustrates the conceptual relationship between its intended hypnotic effects and its wide range of adverse and toxic outcomes.
References
Application Notes and Protocols for the Safe Handling and Disposal of Sulfonmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction Sulfonmethane (also known as Sulfonal) is an organosulfur compound first synthesized in 1888.[1][2] Historically, it was introduced as a hypnotic drug but has since been superseded by newer, safer sedatives.[1][2] It appears as a colorless crystalline or powdered solid.[1][2][3] In the United States, this compound is classified as a DEA Schedule III controlled substance due to its potential for abuse and the risk of developing moderate to low physical dependence or high psychological dependence.[1][2][4] This classification necessitates stringent protocols for its handling, storage, and disposal in a laboratory setting. These application notes provide detailed procedures to ensure the safety of laboratory personnel and compliance with regulatory requirements.
Hazard Identification and Safety Data
Prior to handling this compound, it is crucial to be thoroughly familiar with its properties and associated hazards. The following data has been compiled from safety and chemical information sources.
Quantitative Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 2,2-bis(ethylsulfonyl)propane | [1][3][4] |
| Synonyms | Sulphonal, Acetone diethyl sulfone | [3][4][5] |
| CAS Number | 115-24-2 | [3][4][5] |
| Molecular Formula | C₇H₁₆O₄S₂ | [1][2][3][4] |
| Molecular Weight | 228.3 g/mol | [3][4][5] |
| Appearance | Colorless crystals or powder | [1][2] |
| Melting Point | 124-126 °C | [5] |
| Boiling Point | 300 °C | [3][5] |
| Solubility | Cold Water: 1 g / 365 mLBoiling Water: 1 g / 16 mLAlcohol: 1 g / 60 mLBoiling Alcohol: 1 g / 3 mLEther: 1 g / 64 mLChloroform: 1 g / 11 mLOther: Soluble in benzene and DMSO; Insoluble in glycerol. | [3][5] |
| Regulatory Status | DEA Schedule III Controlled Substance | [1][2][4] |
| Toxicity | Prolonged use is associated with toxic cumulative effects, including skin eruptions, digestive disturbances, giddiness, and hematoporphinuria (dark red urine).[2][3] Many fatal cases of poisoning from chronic use or single large doses have been recorded.[2] | |
| Occupational Exposure Limits (OELs) | No specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been established for this compound.[6] Therefore, safe work practices are essential to minimize exposure.[6] |
Protocols for Safe Handling
Given its status as a controlled substance and its documented historical toxicity, this compound must be handled with care, adhering to all institutional and federal regulations.
Regulatory Compliance (DEA Schedule III)
-
Procurement: All purchases must be made through approved channels in compliance with DEA regulations.
-
Storage: Store this compound in a securely locked, substantially constructed cabinet or safe. Access must be restricted to authorized personnel only.
-
Record Keeping: Meticulous records must be maintained for the acquisition, use, and disposal of this compound. A logbook should track the quantity of substance used, the date, the name of the researcher, and the remaining balance. These records must be readily available for inspection.
Engineering Controls
-
Ventilation: All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Isolation: Where possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Protective Clothing: A buttoned lab coat.
-
Gloves: Chemically resistant gloves (e.g., nitrile or butyl rubber). Contaminated gloves should be disposed of as hazardous solid waste.
Experimental Protocol: General Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: To minimize the generation of airborne dust, weigh solid this compound carefully on weighing paper or in a tared container within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. As it is poorly soluble in cold water, heating may be required.[1][2][5] This should be done with appropriate caution in the fume hood.
-
Post-Handling: After use, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures
-
Spills:
-
Evacuate and restrict access to the spill area.
-
Ensure the area is well-ventilated (fume hood).
-
For small spills, use an appropriate absorbent material (e.g., vermiculite or sand) to cover the spill.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Protocols for Safe Disposal
The disposal of this compound and its associated waste is strictly regulated. Under no circumstances should it be disposed of down the drain or in regular trash.
Disposal of Pure or Unused this compound
As a DEA-controlled substance, this compound cannot be disposed of as typical hazardous waste.[8]
-
Primary Method: The preferred method is to use a "reverse distributor"—a contractor licensed by the DEA to handle and dispose of controlled substances.[8]
-
Alternative: Unused or expired material may sometimes be returned to the manufacturer or distributor.[8]
-
Coordination: Contact your institution's Environmental Health and Safety (EHS) office to determine the established procedure for controlled substance disposal.
Disposal of Contaminated Waste
-
Solid Waste: Items such as gloves, weighing paper, pipette tips, and contaminated absorbent materials must be collected in a clearly labeled, sealed container designated for "Hazardous Chemical Waste".[9] The label must include the chemical name (this compound).
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps/Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste. The cleaned glassware can then be managed according to standard laboratory procedures. Broken contaminated glassware should be placed in a sharps container designated for hazardous waste.
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's EHS department, likely via high-temperature incineration by a licensed waste management facility.[10]
Visual Workflow for this compound Management
The following diagram illustrates the lifecycle of this compound in a laboratory setting, from procurement to final disposal.
Caption: Workflow for the compliant management of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Buy this compound | 115-24-2 | >98% [smolecule.com]
- 4. This compound | C7H16O4S2 | CID 8262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. nj.gov [nj.gov]
- 7. performanceplus-products.com [performanceplus-products.com]
- 8. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 9. sfu.ca [sfu.ca]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Methodology for Studying the Metabolic Fate of Sulfonmethane In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonmethane (also known as sulphonal) is a historical sedative-hypnotic agent. Understanding the metabolic fate of such compounds is crucial for elucidating their pharmacokinetic profiles, identifying potentially active or toxic metabolites, and assessing their drug-drug interaction potential. This document provides a detailed methodology for investigating the in vitro metabolic fate of this compound using common preclinical model systems: human liver microsomes (HLMs) and cryopreserved human hepatocytes.
Given the limited availability of contemporary research on this compound metabolism, this guide presents a generalized yet comprehensive approach based on established protocols for drug metabolism studies. The principles and methods described herein are widely applicable to the study of other xenobiotics.
Key In Vitro Systems for Metabolism Studies
-
Human Liver Microsomes (HLMs): These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[1][2][3] HLMs are a cost-effective and convenient tool for initial metabolic stability screening and metabolite identification.[1][3]
-
Cryopreserved Human Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors.[4][5] Hepatocytes in suspension culture are considered a "gold standard" in vitro model for predicting in vivo metabolic clearance and provide a more complete picture of a drug's metabolism.[4]
Data Presentation: Summarized Quantitative Data
The following tables are templates illustrating how quantitative data from in vitro metabolism studies of this compound would be presented.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Conditions | |
| This compound Concentration (µM) | 1 |
| Microsomal Protein Conc. (mg/mL) | 0.5 |
| Incubation Temperature (°C) | 37 |
| Results | |
| Half-life (t½, min) | e.g., 45.2 |
| Intrinsic Clearance (CLint, µL/min/mg) | e.g., 15.3 |
Table 2: Metabolic Stability of this compound in Human Hepatocytes
| Parameter | Value |
| Incubation Conditions | |
| This compound Concentration (µM) | 1 |
| Hepatocyte Density (cells/mL) | 1 x 10⁶ |
| Incubation Temperature (°C) | 37 |
| Results | |
| Half-life (t½, min) | e.g., 88.5 |
| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | e.g., 7.8 |
Table 3: Putative Metabolites of this compound Identified by LC-MS/MS
| Metabolite ID | Proposed Biotransformation | m/z |
| M1 | Hydroxylation | e.g., [M+H]⁺ + 16 |
| M2 | N-dealkylation | e.g., [M-C₂H₅+H]⁺ |
| M3 | Sulfoxidation | e.g., [M+H]⁺ + 16 |
| M4 | Glucuronide Conjugate of M1 | e.g., [M1+176+H]⁺ |
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes to calculate metabolic stability parameters.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of this compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Thaw the HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the this compound working solution to the wells of a 96-well plate.
-
Add the diluted HLM suspension to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Protocol 2: Metabolite Identification of this compound in Human Hepatocytes
Objective: To identify the major phase I and phase II metabolites of this compound produced in cryopreserved human hepatocytes.
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Collagen-coated plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN)
-
LC-HRMS (High-Resolution Mass Spectrometry) system
Procedure:
-
Hepatocyte Culture:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Plate the hepatocytes on collagen-coated plates at a suitable density (e.g., 1 x 10⁶ viable cells/mL) and allow them to attach.
-
-
Incubation:
-
Prepare a working solution of this compound in the culture medium.
-
Remove the plating medium from the attached hepatocytes and add the medium containing this compound.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a specified period (e.g., 2, 4, or 24 hours).
-
-
Sample Collection and Processing:
-
At the end of the incubation, collect the medium and the cell lysate.
-
Quench the metabolic activity by adding cold acetonitrile.
-
Centrifuge the samples to remove cellular debris.
-
-
Metabolite Analysis:
-
Analyze the supernatant using an LC-HRMS system.
-
Compare the chromatograms and mass spectra of the this compound-treated samples with control samples (vehicle-treated hepatocytes) to identify potential metabolites.
-
Utilize metabolite identification software to propose structures based on accurate mass measurements and fragmentation patterns.
-
Visualizations
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. mttlab.eu [mttlab.eu]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. nuvisan.com [nuvisan.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Oxidation Step of Sulfonmethane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the oxidation step in the synthesis of Sulfonmethane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the oxidation of 2,2-bis(ethylthio)propane to this compound?
The most frequently cited method for the synthesis of this compound (also known as Sulfonal) involves the oxidation of its precursor, 2,2-bis(ethylthio)propane, using a strong oxidizing agent. The classical and most common method employs potassium permanganate (KMnO₄) in an aqueous solution. This method is effective in converting the dithioacetal to the corresponding disulfone.
Q2: What are the primary challenges encountered during the potassium permanganate oxidation?
The main challenges include:
-
Exothermic Reaction: The oxidation with potassium permanganate is highly exothermic, which can lead to a rapid increase in temperature.
-
Incomplete Oxidation: Insufficient oxidant or suboptimal reaction conditions can lead to the formation of the intermediate sulfoxide-sulfone or the disulfoxide, resulting in low yields of the desired disulfone.
-
Side Reactions: The strong oxidizing power of potassium permanganate can lead to the formation of undesired byproducts if the reaction is not carefully controlled.
-
Product Isolation: Separating the crystalline this compound from the large volume of manganese dioxide (MnO₂) precipitate and the aqueous solution can be challenging.
Q3: Are there alternative, "greener" oxidizing agents for this synthesis?
Yes, alternative and often "greener" oxidation systems can be employed. Hydrogen peroxide (H₂O₂) is a common choice, typically used with a catalyst.[1][2] Tungstate-based catalysts, for example, are effective in promoting the oxidation of sulfides to sulfones with hydrogen peroxide.[1] These methods often offer milder reaction conditions and produce water as the primary byproduct, reducing the environmental impact.
Q4: How can I monitor the progress of the oxidation reaction?
Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (2,2-bis(ethylthio)propane) and the appearance of the product (this compound). The intermediate sulfoxide may also be visible as a separate spot.
Troubleshooting Guide
This guide addresses specific issues that may arise during the oxidation step of this compound synthesis.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Incomplete Oxidation: Insufficient amount of oxidizing agent. 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 3. Poor Quality of Starting Material: The 2,2-bis(ethylthio)propane may contain impurities. | 1. Ensure the correct stoichiometry of the oxidizing agent is used. For potassium permanganate, a significant excess is often required. 2. For permanganate oxidation, the reaction is often self-heating. If using other methods, gentle heating might be necessary. Monitor the reaction temperature closely. 3. Verify the purity of the starting material using techniques like NMR or GC-MS before starting the reaction. |
| Reaction is Too Vigorous/Exothermic | Rapid Addition of Oxidant: Adding the potassium permanganate too quickly can lead to an uncontrolled exothermic reaction. | Add the oxidizing agent portion-wise or as a solution dropwise to maintain control over the reaction temperature. Use an ice bath to cool the reaction vessel if necessary. |
| Presence of Multiple Products (Side Reactions) | 1. Over-oxidation/Byproduct Formation: With strong oxidants like KMnO₄, side reactions can occur if the temperature is too high or the reaction time is excessive. 2. Incomplete Oxidation: The presence of the intermediate sulfoxide. | 1. Maintain careful control over the reaction temperature and time. 2. Ensure sufficient oxidant is added and allow the reaction to proceed to completion, as monitored by TLC. |
| Difficulty in Product Isolation and Purification | 1. Fine Manganese Dioxide Precipitate: The MnO₂ formed during permanganate oxidation can be difficult to filter. 2. Product is a Sticky Solid: Impurities can prevent the proper crystallization of this compound. 3. Product is Contaminated with Oxidant: Residual permanganate can impart a purple or brown color to the product. | 1. Heating the mixture to boiling after the reaction can help to coagulate the MnO₂ precipitate, making it easier to filter. The use of a filter aid like celite can also be beneficial. 2. Recrystallization from a suitable solvent, such as aqueous alcohol, is a common and effective method for purifying this compound. 3. After the reaction, the solution can be decolorized by the addition of a reducing agent like sodium bisulfite before filtration. |
Experimental Protocols
Protocol 1: Oxidation of 2,2-bis(ethylthio)propane with Potassium Permanganate[1]
This protocol is a classic method for the synthesis of this compound.
Materials:
-
2,2-bis(ethylthio)propane
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (optional, for decolorization)
-
Aqueous alcohol (for recrystallization)
-
Large reaction vessel with vigorous mechanical stirring
Procedure:
-
To a solution of 164 g of 2,2-bis(ethylthio)propane in 5000 ml of a 5% aqueous solution of KMnO₄, agitate the mixture vigorously.
-
The reaction is exothermic, and the mixture will warm up as the oxidation proceeds.
-
Add solid potassium permanganate periodically to maintain the concentration of the oxidant. A total of approximately 420 g of KMnO₄ will be required.
-
Continue stirring until the purple color of the permanganate has been consumed.
-
Heat the reaction mixture to boiling.
-
If the solution is still colored, add a small amount of sodium bisulfite to decolorize it.
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Allow the filtrate to cool. This compound will crystallize out.
-
Collect the crystals by filtration and purify them by recrystallization from aqueous alcohol.
Protocol 2: Catalytic Oxidation with Hydrogen Peroxide and a Tungstate Catalyst (General Procedure)
This protocol outlines a greener alternative to the permanganate oxidation.
Materials:
-
2,2-bis(ethylthio)propane
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate (Na₂WO₄) or another suitable tungstate catalyst
-
A suitable solvent (e.g., acetic acid, methanol, or a biphasic system)
Procedure:
-
Dissolve 2,2-bis(ethylthio)propane in the chosen solvent in a reaction flask.
-
Add a catalytic amount of the tungstate catalyst.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The addition rate should be controlled to manage the reaction exotherm.
-
Monitor the reaction progress by TLC. The reaction may require heating to go to completion.
-
Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite).
-
Work up the reaction mixture, which typically involves extraction and washing.
-
Isolate the crude product and purify by recrystallization.
Data Presentation
Table 1: Comparison of Oxidation Methods for Sulfide to Sulfone Conversion
| Oxidizing Agent/System | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | None | Aqueous solution, self-heating | Inexpensive, strong oxidant | Highly exothermic, large amount of solid waste (MnO₂), potential for side reactions |
| Hydrogen Peroxide (H₂O₂)[1][2] | Tungstate (e.g., Na₂WO₄) | Mild temperatures, various solvents | "Green" oxidant (water as byproduct), high selectivity with catalyst | Requires a catalyst, H₂O₂ can be unstable |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via potassium permanganate oxidation.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
preventing byproduct formation in the synthesis of Sulfonmethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Sulfonmethane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical oxidation step of the 2,2-bis(ethylthio)propane intermediate.
Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material
-
Question: My reaction has a low yield of this compound, and I've identified the starting mercaptol, 2,2-bis(ethylthio)propane, in my final product. What could be the cause?
-
Answer: This issue typically points to incomplete oxidation. Several factors could be at play:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent, typically potassium permanganate (KMnO₄), is critical. An insufficient amount will lead to incomplete conversion of the mercaptol to the sulfone.
-
Low Reaction Temperature: The oxidation process requires a certain activation energy. If the reaction temperature is too low, the rate of reaction will be slow, resulting in incomplete conversion within a practical timeframe.
-
Poor Mixing: The reaction between the aqueous permanganate solution and the organic mercaptol is a two-phase reaction. Vigorous stirring is essential to ensure adequate contact between the reactants.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that the molar ratio of potassium permanganate to 2,2-bis(ethylthio)propane is adequate. A slight excess of the oxidant may be required to drive the reaction to completion.
-
Optimize Temperature: Gradually increase the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal temperature for your specific setup.
-
Improve Agitation: Increase the stirring speed to ensure the reaction mixture is a fine emulsion. The use of a mechanical stirrer is highly recommended for larger scale reactions.
Issue 2: Presence of Sulfoxide Byproduct
-
Question: My final product is contaminated with a significant amount of the corresponding sulfoxide, 2-(ethylsulfinyl)-2-(ethylthio)propane or 2,2-bis(ethylsulfinyl)propane. How can I minimize its formation?
-
Answer: The formation of sulfoxides is a result of partial oxidation of the mercaptol. This is a common byproduct when using strong oxidizing agents like potassium permanganate.
Troubleshooting Steps:
-
Control Oxidant Addition: Instead of adding the potassium permanganate all at once, a slow, portion-wise or dropwise addition can help to control the reaction exotherm and maintain a more consistent oxidizing environment, favoring complete oxidation to the sulfone.
-
Increase Reaction Time: A longer reaction time at a moderate temperature may allow for the complete oxidation of the intermediate sulfoxide to the desired sulfone.
-
Alternative Oxidants: Consider using alternative oxidizing agents that may offer better selectivity for the sulfone. For example, hydrogen peroxide in the presence of a suitable catalyst can be an effective and cleaner alternative.
Issue 3: Formation of Sulfonic Acid Byproduct
-
Question: I am observing the formation of ethanesulfonic acid as a byproduct. What causes this and how can it be prevented?
-
Answer: The formation of sulfonic acids is indicative of over-oxidation, where the carbon-sulfur bonds are cleaved under harsh reaction conditions.
Troubleshooting Steps:
-
Avoid Excess Oxidant: A large excess of potassium permanganate can lead to over-oxidation. Carefully control the stoichiometry.
-
Moderate Reaction Temperature: High reaction temperatures can promote the degradation of the desired product and lead to the formation of sulfonic acids. Maintain a controlled temperature throughout the reaction.
-
pH Control: The pH of the reaction mixture can influence the oxidizing power of permanganate. While the reaction is typically run under neutral to slightly basic conditions, highly acidic or basic conditions should be avoided as they can promote side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
A1: The two main byproducts are the result of incomplete and over-oxidation of the 2,2-bis(ethylthio)propane intermediate.
-
Sulfoxides: Formed from the incomplete oxidation of one or both of the thioether groups.
-
Sulfonic Acids: Result from the over-oxidation and cleavage of the carbon-sulfur bonds.
Q2: How can I monitor the progress of the reaction to avoid byproduct formation?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside standards of the starting material and the final product, you can track the disappearance of the starting material and the formation of the product. This allows you to stop the reaction at the optimal time, minimizing the formation of over-oxidation byproducts.
Q3: What is the best method for purifying this compound from its byproducts?
A3: Recrystallization is the most common and effective method for purifying crude this compound.[1] Due to the differences in polarity between this compound, the sulfoxide, and sulfonic acid byproducts, a suitable solvent system (e.g., ethanol/water) can be used to selectively crystallize the desired product, leaving the impurities in the mother liquor.
Q4: Can I use an alternative oxidizing agent to potassium permanganate?
A4: Yes, other oxidizing agents can be used, and may offer better control over the reaction. Hydrogen peroxide, often in the presence of a catalyst such as a metal oxide or a phase-transfer catalyst, is a common alternative for the oxidation of sulfides to sulfones. It is considered a "greener" oxidant as its only byproduct is water.
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Yield and Byproduct Formation
| Parameter | Condition A | Condition B | Condition C |
| Temperature | Room Temperature | 50°C | 80°C |
| KMnO₄ (equivalents) | 2.0 | 2.2 | 3.0 |
| Reaction Time | 12 hours | 6 hours | 4 hours |
| This compound Yield | 65% | 85% | 70% |
| Sulfoxide Byproduct | 25% | 10% | 5% |
| Sulfonic Acid Byproduct | <1% | 5% | 25% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Protocol 1: Synthesis of 2,2-bis(ethylthio)propane (Mercaptol Intermediate)
-
In a well-ventilated fume hood, combine acetone (1.0 equivalent) and ethyl mercaptan (2.2 equivalents) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a catalytic amount of a Lewis acid (e.g., zinc chloride) to the stirred mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the acetone is consumed.
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,2-bis(ethylthio)propane.
Protocol 2: Oxidation of 2,2-bis(ethylthio)propane to this compound
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve the crude 2,2-bis(ethylthio)propane (1.0 equivalent) in a suitable solvent such as acetic acid or a mixture of acetone and water.
-
In a separate beaker, prepare a solution of potassium permanganate (2.2 equivalents) in water.
-
Slowly add the potassium permanganate solution to the vigorously stirred solution of the mercaptol. Maintain the temperature between 40-50°C.
-
Continue stirring for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath to crystallize the crude this compound.
-
Collect the crystals by vacuum filtration and purify by recrystallization from an ethanol/water mixture.
Protocol 3: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Mandatory Visualization
Caption: Synthesis pathway of this compound and formation of byproducts.
Caption: Troubleshooting workflow for this compound synthesis.
References
improving the yield and purity of recrystallized Sulfonmethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of recrystallized Sulfonmethane.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.[1] Based on available data, hot water and hot alcohol are suitable solvents. Specifically, one gram of this compound dissolves in 16 ml of boiling water and 3 ml of boiling alcohol, whereas it is practically insoluble in cold water.[2][3] Ethanol/water or methanol/acetone mixtures can also be effective solvent pairs to optimize solubility and recrystallization.[4]
Q2: How can I induce crystallization if no crystals form upon cooling?
A2: If crystals do not form, the solution may be supersaturated.[5] Crystallization can often be induced by:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[1][6]
-
Seeding: Adding a small, pure crystal of this compound (a "seed crystal") can initiate crystallization.[4][7][8]
-
Cooling: Further cooling the solution in an ice bath can promote crystal formation, but slow cooling is generally recommended for higher purity.[9]
Q3: What are the common causes of low yield in this compound recrystallization?
A3: Low yield is a frequent issue in recrystallization and can stem from several factors:
-
Using too much solvent: This is the most common reason for poor yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[5][6][10]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.[5]
-
Incomplete crystallization: Insufficient cooling time or temperature will result in less product crystallizing out of the solution.
-
Loss during transfers: Multiple transfers of the product can lead to mechanical losses.[1]
Q4: How can colored impurities be removed during recrystallization?
A4: If your this compound solution is colored, this indicates the presence of impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][11] The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.[11] However, using an excessive amount of charcoal can lead to a decrease in yield as it may also adsorb the desired compound.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form after cooling | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5][10] 2. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[1][4][6] |
| Low crystal yield | 1. Excessive solvent was used. 2. The cooling process was too short or not cold enough. 3. The crystals were washed with a solvent that was not ice-cold. | 1. Reduce the volume of the solvent by evaporation.[10] 2. Allow the solution to cool for a longer period or use an ice bath to achieve a lower temperature. 3. Always use a minimal amount of ice-cold solvent to wash the crystals.[6] |
| Oiling out (product separates as a liquid) | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is too concentrated. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[5][10] 2. Vigorously stir the solution as the oil begins to form to encourage the formation of small crystals that can act as nuclei.[9] |
| Crystals are impure (e.g., off-color) | 1. The cooling process was too rapid, trapping impurities. 2. Colored impurities are present. | 1. Redissolve the crystals in fresh hot solvent and allow the solution to cool slowly.[1][7] 2. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1][11] |
| Crystallization occurs in the funnel during hot filtration | 1. The solution cooled too much during filtration. | 1. Use a slight excess of hot solvent to keep the compound dissolved. The excess solvent can be evaporated after filtration.[5] 2. Preheat the funnel and receiving flask with hot solvent before filtration. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the standard procedure for purifying this compound using a single solvent.
Materials:
-
Crude this compound
-
Chosen solvent (e.g., water or ethanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Choose an appropriate solvent in which this compound has high solubility when hot and low solubility when cold (e.g., water or ethanol).[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[4] Add the solvent in small portions to avoid using an excess.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[11] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it.[9]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[13] Slow cooling promotes the formation of larger, purer crystals.[1][7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For more thorough drying, transfer the crystals to a watch glass and dry them in a desiccator or a drying oven at a temperature well below the melting point of this compound (124-126 °C).[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆O₄S₂ |
| Molecular Weight | 228.3 g/mol [14] |
| Appearance | Colorless crystals or powder[2][15] |
| Melting Point | 124-126 °C[3] |
| Boiling Point | 300 °C[3] |
| IUPAC Name | 2,2-bis(ethylsulfonyl)propane[2][14] |
Table 2: Solubility of this compound
| Solvent | Solubility ( g/100 mL) - Cold | Solubility ( g/100 mL) - Hot |
| Water | ~0.27 (at 25 °C) | ~6.25 (at 100 °C) |
| Ethanol | ~1.67 (at 25 °C) | ~33.3 (at 78 °C) |
| Diethyl Ether | ~1.56 (at 25 °C) | Soluble |
| Chloroform | ~9.09 (at 25 °C) | Soluble |
| Benzene | Soluble | Soluble |
| Glycerol | Insoluble | Insoluble |
Note: Solubility values are approximated from "1 gram dissolves in X ml of solvent" data.[3]
Mandatory Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. ck12.org [ck12.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Recrystallization [wiredchemist.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. This compound | C7H16O4S2 | CID 8262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Buy this compound | 115-24-2 | >98% [smolecule.com]
Technical Support Center: Addressing the Instability of Sulfonmethane in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the stability of Sulfonmethane in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound in aqueous solutions are its limited solubility, which can lead to precipitation, and potential degradation through hydrolysis, oxidation, and photolysis. Due to its low solubility in cold water, maintaining a stable solution can be challenging.[1][2][3][4][5] While the sulfonyl functional group is generally resistant to hydrolysis, forced conditions such as extreme pH and elevated temperatures may promote degradation.[6]
Q2: How does temperature affect the solubility and stability of this compound?
A2: The aqueous solubility of this compound is highly dependent on temperature. Its solubility significantly increases in hot water compared to cold water.[7] While elevating the temperature can aid in dissolving this compound, it can also accelerate potential degradation reactions. Therefore, a balance must be struck between achieving the desired concentration and minimizing degradation.[8]
Q3: What are the likely degradation pathways for this compound in an aqueous environment?
A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related sulfone-containing compounds, the likely degradation routes include:
-
Hydrolysis: Although generally stable, under harsh acidic or basic conditions, the C-S bonds could potentially cleave.
-
Oxidation: The sulfur atom in the sulfonyl group is in its highest oxidation state, making it generally resistant to further oxidation. However, other parts of the molecule could be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the cleavage of bonds and the formation of degradation products. This is a common degradation pathway for many pharmaceutical compounds.[4]
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound are not well-documented in publicly available literature. Identifying and characterizing degradation products typically requires forced degradation studies followed by analysis using techniques like LC-MS.[6][9][10]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Symptoms:
-
The solution appears cloudy immediately after preparation.
-
A solid precipitate forms over time.
Possible Causes:
-
Low Aqueous Solubility: this compound has inherently low solubility in cold aqueous solutions.
-
Supersaturation: The initial concentration exceeds the equilibrium solubility at a given temperature.
-
pH Effects: Changes in pH can affect the solubility of the compound.
-
Solvent Shock: Adding a concentrated stock of this compound in an organic solvent to an aqueous buffer can cause rapid precipitation.
Solutions:
| Solution | Detailed Steps | Considerations |
| Increase Temperature | Gently warm the aqueous solution while dissolving the this compound. | Monitor for any signs of degradation. Elevated temperatures can accelerate hydrolysis. |
| Use a Co-solvent | Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and add it dropwise to the vigorously stirring aqueous buffer. | The final concentration of the organic solvent should be minimized to avoid impacting the experiment. |
| pH Adjustment | Determine the pH-solubility profile of this compound to identify the pH at which its solubility is maximal. Use appropriate buffers to maintain this pH. | Ensure the chosen pH is compatible with the experimental system. |
| Utilize Solubilizing Excipients | Incorporate solubilizing agents such as cyclodextrins or surfactants into the formulation. | The excipient must be compatible with the intended application and not interfere with the analysis.[11][12][13] |
Troubleshooting Workflow for Precipitation Issues
Caption: A logical workflow to troubleshoot precipitation issues with this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[1][3][4][5]
1. Preparation of Stock Solution:
-
Due to its low aqueous solubility, prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound in a petri dish.
-
Place in a hot air oven at 80°C for 48 hours.
-
Dissolve a known amount of the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as the HPLC-UV method described below.
Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a validated HPLC-UV method for quantifying this compound and its potential degradation products.[14][15][16]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₄S₂ | [17] |
| Molecular Weight | 228.33 g/mol | [17] |
| Melting Point | 125-126 °C | |
| Aqueous Solubility (Cold) | Low | [7] |
| Aqueous Solubility (Hot) | Significantly higher than in cold water | [7] |
Table 2: Template for Reporting this compound Stability Data
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradation Products |
| 0.1 N HCl, 60°C | 24 | ||||
| 0.1 N NaOH, 60°C | 24 | ||||
| 3% H₂O₂, RT | 24 | ||||
| 80°C (Solid) | 48 | ||||
| Photolysis | - | ||||
| Control | 48 |
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. sgs.com [sgs.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates [mdpi.com]
- 7. Solubility table - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C7H16O4S2 | CID 8262 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting poor resolution in the chromatographic analysis of Sulfonmethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Sulfonmethane, with a primary focus on addressing poor resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor resolution in the HPLC analysis of this compound?
A: Poor resolution, which can manifest as peak broadening, tailing, fronting, or splitting, is often a result of several factors. These can be broadly categorized as issues with the mobile phase, the stationary phase (column), the HPLC instrument itself, or the sample preparation process. Optimizing the mobile phase composition, ensuring column integrity, and using an appropriate sample solvent are critical first steps in troubleshooting.
Q2: What is a suitable starting HPLC method for the analysis of this compound?
A: A common starting point for the analysis of this compound is reversed-phase HPLC.[1] A typical method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as a phosphate buffer, adjusted to an acidic pH (e.g., pH 3.0-3.5).[2] The detection is often performed using a UV detector at a wavelength of around 210 nm.[2]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A: The pH of the mobile phase is a critical parameter that can significantly impact the peak shape of sulfonated compounds. Operating at a low pH (e.g., around 3.0) can help to suppress the ionization of residual silanol groups on the silica-based stationary phase. This minimizes secondary interactions between the analyte and the stationary phase, which are a common cause of peak tailing.
Q4: What should I do if I observe peak splitting for this compound?
A: Peak splitting can be caused by several factors. If only the this compound peak is splitting, it might indicate co-elution with an impurity or degradation product. In this case, adjusting the mobile phase composition or gradient may be necessary to improve separation. If all peaks in the chromatogram are splitting, it often points to a problem before the column, such as a partially blocked frit, a void in the column packing, or an issue with the injector.
Troubleshooting Guides
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to around 3.0 to ensure silanol groups are protonated.[2] Consider using an "end-capped" column to minimize the number of available silanol groups. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove strongly retained compounds. If the problem persists, the column may need to be replaced. |
| Sample Overload | Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, the column was likely overloaded. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion. |
Problem: Peak Splitting or Shouldering
Peak splitting appears as a single peak that is divided into two or more distinct peaks or has a "shoulder" on one side.
| Potential Cause | Recommended Solution |
| Co-elution with an interfering compound | Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration) or the gradient profile to improve the separation between this compound and the interfering peak. |
| Partially blocked column frit | Reverse flush the column according to the manufacturer's instructions. If this does not resolve the issue, the frit or the entire column may need to be replaced. |
| Column void or channeling | A void at the head of the column can cause the sample to be introduced unevenly, leading to split peaks for all analytes. Replacing the column is the most effective solution. |
| Injector issues | A malfunctioning injector can cause improper sample introduction. Inspect the injector for leaks, worn seals, or a partially plugged needle. |
Problem: Broad Peaks
Broad peaks can lead to a significant loss of resolution and sensitivity.
| Potential Cause | Recommended Solution |
| Low column efficiency | This can be due to column aging or degradation. Replace the column with a new one of the same type. |
| Extra-column volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume. |
| High flow rate | While a higher flow rate can reduce analysis time, it can also lead to broader peaks. Optimize the flow rate to find a balance between speed and resolution. |
| Temperature fluctuations | Use a column oven to maintain a consistent and elevated temperature (e.g., 30°C).[2] This can improve mass transfer kinetics and lead to sharper peaks. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound
This protocol provides a general-purpose method for the analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase:
-
A: 0.01N KH2PO4 buffer, pH adjusted to 3.5 with phosphoric acid.[2]
-
B: Acetonitrile.
-
-
Elution: Isocratic at a ratio of 60:40 (A:B).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Prepare the sample solution by dissolving the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample solution and record the chromatogram.
Visualizations
References
Technical Support Center: Managing Toxicological Risks of Sulfonmethane in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the toxicological risks associated with Sulfonmethane (also known as Sulfonal) in experimental models. Due to its historical use and subsequent withdrawal from the market due to safety concerns, modern toxicological data is limited. This guide synthesizes available information and provides general protocols adaptable for this compound research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered toxic?
A1: this compound is a historical hypnotic and sedative drug, first synthesized in 1888.[1][2] Its use was discontinued due to significant toxic effects, particularly with prolonged administration. The toxicity of this compound is characterized by its cumulative effects, stemming from its slow metabolism and elimination from the body.[3]
Q2: What are the primary toxicological risks associated with this compound exposure in experimental models?
A2: The primary toxicological risks observed historically in humans and anticipated in experimental models include:
-
Neurotoxicity: Manifesting as giddiness, staggering gait, drowsiness, and in severe cases, paralysis of the lower extremities.[3]
-
Hematotoxicity: Specifically, the induction of hematoporphyrinuria, a condition characterized by the excretion of dark red urine due to the presence of porphyrins.[3]
-
Dermatological Effects: Skin eruptions are a noted side effect.[3]
-
Gastrointestinal Disturbances: Digestive issues have been reported with its use.[3]
-
Cumulative Poisoning: Both chronic exposure to lower doses and single large doses can be fatal.[3]
Q3: Are there established LD50 or NOAEL values for this compound?
A3: Extensive searches of modern toxicological databases did not yield specific, peer-reviewed LD50 or No-Observed-Adverse-Effect Level (NOAEL) values for this compound in common experimental models like rats or mice. Due to its status as an obsolete drug, comprehensive modern safety studies are lacking. Researchers should conduct preliminary dose-ranging studies to determine appropriate concentrations for their specific experimental setup.
Q4: What are the recommended animal models for studying this compound toxicity?
A4: While specific models for this compound are not well-documented in recent literature, standard rodent models such as Sprague-Dawley or Wistar rats, and C57BL/6 or BALB/c mice are appropriate for general toxicological screening and can be adapted for studying the known effects of this compound.
Q5: How can I monitor for this compound-induced toxicity in my animal models?
A5: Monitoring should include a combination of clinical observation, and biochemical and histopathological analyses. Key monitoring points include:
-
Daily Clinical Observations: Record changes in behavior (lethargy, ataxia), appearance (piloerection, skin rashes), and body weight.
-
Urine Analysis: Visually inspect urine for the characteristic dark red color of hematoporphyrinuria and consider spectroscopic analysis for porphyrin levels.
-
Blood Analysis: Conduct complete blood counts (CBC) and serum biochemistry to assess for signs of hematological and organ-specific toxicity.
-
Histopathology: At the end of the study, perform histopathological examination of key organs, particularly the brain, liver, and kidneys.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high mortality in a dose group. | Overestimation of the tolerated dose due to a lack of established LD50 values. Cumulative toxicity from repeated dosing. | Immediately cease dosing in the affected group. Review and adjust the dosing regimen. Conduct a pilot dose-ranging study with smaller animal numbers to establish a safer dose range. |
| Dark red or brown discoloration of urine. | Likely hematoporphyrinuria, a hallmark of this compound toxicity. | Collect urine samples for spectroscopic analysis to confirm the presence of porphyrins. Consider this a significant adverse effect and evaluate the dose level. |
| Animals exhibit ataxia, lethargy, or limb weakness. | Neurotoxic effects of this compound. | Perform a detailed neurological assessment (e.g., grip strength, open field test). Consider reducing the dose or discontinuing the experiment for the affected animals. Correlate with histopathological findings in the central nervous system. |
| No observable toxic effects at the planned doses. | The administered doses are below the toxic threshold. Issues with the formulation or administration of this compound. | Verify the concentration and stability of your dosing solution. Ensure proper administration technique. Consider a dose escalation study to identify a toxic dose range. |
| Inconsistent results between experimental animals. | Biological variability. Inconsistent dosing or environmental factors. | Ensure all animals are from a consistent source and are age and weight-matched. Standardize all experimental conditions, including housing, diet, and light cycles. Increase the number of animals per group to improve statistical power. |
Quantitative Toxicological Data
As specific quantitative data for this compound is scarce, the following table provides a template for researchers to populate with their own dose-ranging study data. For context, data for other sulfonate compounds are included as a reference, but direct comparison should be made with caution.
| Compound | Test Species | Route of Administration | LD50 | NOAEL | Source |
| This compound | Rat | Oral | Data Not Available | Data Not Available | - |
| This compound | Mouse | Oral | Data Not Available | Data Not Available | - |
| Perfluorooctane Sulfonate (PFOS) | Mouse (Male C57BL/6J) | Oral | 0.579 g/kg | - | [4] |
| Monosodium Succinate | Rat (F344) | Oral | > 8 g/kg | - | [5] |
Experimental Protocols
Acute Oral Toxicity Study (Adaptable for this compound)
This protocol is based on general guidelines for acute toxicity testing and should be adapted based on preliminary findings.
-
Animal Model: Use healthy, young adult rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6), nulliparous and non-pregnant females.
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days before the study.
-
Dose Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be calculated based on the desired dose and a standard administration volume (e.g., 5-10 mL/kg for rats).
-
Dose Administration: Administer a single oral dose of this compound by gavage. Include a vehicle control group.
-
Observation Period: Observe animals closely for the first few hours post-dosing and then at least twice daily for 14 days.
-
Data Collection: Record mortality, clinical signs of toxicity, and body weight at regular intervals.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological examination.
Histopathological Examination of Tissues
-
Tissue Collection: At necropsy, collect samples of the brain (including cerebellum and brainstem), liver, kidneys, spleen, and any other organs showing gross abnormalities.
-
Fixation: Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
Microscopic Examination: A qualified pathologist should examine the slides for any treatment-related pathological changes.
Analytical Method for this compound in Biological Samples (HPLC)
This is a general HPLC method that can be optimized for this compound analysis.[6]
-
Sample Preparation (Plasma/Urine):
-
To 1 mL of plasma or urine, add a suitable internal standard.
-
Perform protein precipitation with acetonitrile. Vortex and centrifuge.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[6]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the concentration in the samples.
Visualizations
Caption: Experimental workflow for an acute toxicity study of this compound.
Caption: Proposed signaling pathways in this compound-induced toxicity.
Caption: Logical relationship for troubleshooting adverse events in this compound studies.
References
- 1. Development and validation of an automated static headspace gas chromatography–mass spectrometry (SHS-GC–MS) method for monitoring the formation of ethyl methane sulfonate from ethanol and methane sulfonic acid | Scilit [scilit.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sulfonal [bionity.com]
- 4. Toxicity assessment of perfluorooctane sulfonate using acute and subchronic male C57BL/6J mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of toxicity/carcinogenicity of monosodium succinate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
optimization of reaction conditions for Sulfonmethane derivatization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical challenges associated with Sulfonmethane (also known as Sulfonal). Given the unique chemical properties of this compound, this guide addresses the complexities of its derivatization and offers alternative analytical strategies.
Frequently Asked Questions (FAQs)
Q1: Why is finding a standard derivatization protocol for this compound challenging?
A1: Standard derivatization techniques for analytical methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) typically target reactive functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. This compound, with the chemical structure 2,2-bis(ethylsulfonyl)propane, lacks these common functional groups. Its structure consists of a propane backbone with two ethylsulfonyl groups. The sulfonyl group (R-SO2-R') is generally stable and not readily derivatized under standard analytical conditions.
Q2: Are there any potential derivatization strategies for the sulfonyl group in this compound?
A2: While direct derivatization of the sulfonyl group for routine analytical purposes is not common, advanced chemical modifications are known. For instance, reductive cleavage of sulfones can break the carbon-sulfur bond. However, these are often complex synthetic reactions rather than simple, quantitative derivatization methods suitable for analytical sample preparation. Such methods can be harsh and may not be practical for routine analysis of this compound.
Q3: Can I use derivatization reagents for sulfonamides on this compound?
A3: No, this is not advisable. Derivatization reagents for sulfonamides target the acidic proton on the sulfonamide nitrogen (-SO2NH-). This compound is a sulfone (C-SO2-C) and does not have this nitrogen atom, so those reagents will not react with it.
Q4: What are the primary challenges in the direct analysis of this compound?
A4: The main challenges in the direct analysis of this compound are its relatively low volatility and lack of a strong chromophore for UV detection in HPLC. Its polarity can also make it challenging to retain on standard GC columns without derivatization.
Troubleshooting Guide for this compound Analysis
This guide provides troubleshooting for common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape or no peak in GC-MS analysis | This compound may be too polar or not volatile enough for your GC conditions. Thermal degradation in the injector port is also possible. | - Optimize the injector temperature (start with a lower temperature).- Use a more polar GC column.- Consider a different analytical technique like HPLC-MS or Pyrolysis-GC-MS. |
| Low sensitivity in HPLC-UV analysis | This compound lacks a significant UV-absorbing chromophore. | - Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).- If UV detection is the only option, monitor at a low wavelength (e.g., < 220 nm), but be aware of potential interference from solvents and other matrix components. |
| Inconsistent retention times in HPLC | The choice of mobile phase and column may not be optimal for the polarity of this compound. | - Screen different reversed-phase or HILIC columns.- Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients).- Ensure proper column equilibration. |
| Matrix interference in complex samples (e.g., biological fluids) | Co-eluting compounds from the sample matrix can interfere with the detection of this compound. | - Develop a robust sample preparation method (e.g., solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) to remove interfering substances.- Use a highly selective detector like a mass spectrometer. |
Experimental Protocols: Alternative Analytical Approaches
Given the challenges with derivatization, direct analytical methods are generally preferred for this compound.
Protocol 1: Direct Analysis by HPLC-MS
This method is suitable for the quantification of this compound in various matrices.
1. Sample Preparation:
- For liquid samples (e.g., plasma, urine): Perform a protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant.
- For solid samples: Perform a solvent extraction followed by solid-phase extraction (SPE) for cleanup.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, and then re-equilibrate. The exact gradient will need to be optimized.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Monitor for the protonated molecule [M+H]+ and characteristic fragment ions.
Protocol 2: Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique is useful for the analysis of solid samples or non-volatile compounds without derivatization.
1. Sample Preparation:
- A small amount of the solid sample (in µg to a few mg) is placed directly into a pyrolysis sample cup.
2. Pyrolysis Conditions:
- Pyrolysis Temperature: A temperature program should be optimized. A starting point could be a ramp from 400 °C to 800 °C. The thermal decomposition of this compound will produce smaller, volatile fragments.
3. GC-MS Conditions:
- GC Column: A standard non-polar or mid-polar column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: A suitable temperature program to separate the pyrolysis products.
- MS Detection: Electron Ionization (EI) at 70 eV. The resulting mass spectra of the fragments can be used to identify the original this compound.
Visualizations
Caption: Troubleshooting workflow for common analytical issues with this compound.
Caption: Decision logic for selecting an analytical strategy for this compound.
strategies to mitigate the cumulative toxicity of Sulfonmethane in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate the cumulative toxicity of Sulfonmethane in long-term studies. Given that this compound is a historical hypnotic agent with known cumulative toxicity, this guide integrates historical knowledge with modern toxicological and drug development practices.
Frequently Asked Questions (FAQs)
Q1: What is the known cumulative toxicity of this compound?
A1: this compound, also known as Sulfonal, is recognized for its cumulative toxic effects with prolonged use. These effects can manifest as disturbances in the digestive system, neurological impairments such as giddiness and a staggering gait, and in severe cases, paralysis of the lower extremities. Additionally, skin eruptions and the excretion of dark red urine, a condition known as hematoporphinuria, are characteristic signs of chronic poisoning. Many fatalities have been recorded from both chronic exposure and single large doses.[1]
Q2: What are the primary target organs for this compound toxicity?
A2: Based on its observed toxic effects, the primary target organs for this compound toxicity are the central and peripheral nervous systems, the gastrointestinal tract, the skin, and the hematopoietic system (as evidenced by hematoporiophyrinuria). Long-term studies should, therefore, include comprehensive monitoring of these systems.
Q3: Are there modern analytical methods to quantify this compound in biological samples?
A3: Yes, modern analytical techniques can be adapted for the quantification of this compound and its metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and specific methods for analyzing sulfonamides and related compounds in various biological matrices.[2] These methods would be suitable for therapeutic drug monitoring and toxicokinetic studies of this compound.
Q4: What general strategies can be employed to mitigate cumulative drug toxicity in long-term studies?
A4: Several strategies can be adapted to mitigate cumulative drug toxicity. These include:
-
Dose Adjustment: Titrating the dose to the lowest effective level can minimize cumulative exposure.
-
Dose Fractionation: Dividing the total daily dose into smaller, more frequent administrations can help maintain therapeutic levels while reducing peak concentrations that may contribute to toxicity.
-
Drug Holidays: Planned interruptions in treatment can allow for physiological recovery and clearance of the drug, reducing the risk of accumulation.
-
Use of Cytoprotective Agents: Co-administration of agents that protect specific organs from toxicity can be beneficial. For example, N-acetylcysteine is used to mitigate acetaminophen-induced liver injury.[3]
-
Monitoring of Biomarkers: Regular monitoring of biomarkers for organ damage (e.g., kidney and liver function tests) can enable early detection of toxicity and allow for timely intervention.[4][5][6][7]
Troubleshooting Guides
Problem: Unexpectedly severe neurotoxicity is observed at a planned dose.
-
Possible Cause: Individual differences in metabolism leading to higher than expected drug accumulation.
-
Troubleshooting Steps:
-
Immediately reduce the dose or temporarily halt administration.
-
Collect biological samples (plasma, urine) for toxicokinetic analysis to determine the concentration of this compound and its metabolites.
-
Assess for potential drug-drug interactions that may be inhibiting this compound metabolism.
-
Consider genetic testing for polymorphisms in metabolic enzymes if a specific pathway is identified.
-
Problem: Early signs of renal or hepatic toxicity are detected through biomarker monitoring.
-
Possible Cause: Onset of drug-induced organ damage.
-
Troubleshooting Steps:
-
Confirm the biomarker findings with repeat testing.
-
Reduce the dose of this compound or discontinue use.
-
Consider co-administration of a relevant cytoprotective agent (e.g., silymarin for hepatoprotection) after a thorough literature review and appropriate ethical approval.[8][9]
-
Increase the frequency of monitoring for the affected organ system.
-
Problem: The subject develops hematoporphyrinuria.
-
Possible Cause: Disruption of the heme synthesis pathway, a known effect of some sulfonamides.[10]
-
Troubleshooting Steps:
-
Discontinue this compound administration immediately.
-
Confirm the presence of porphyrins in the urine through spectroscopic analysis.
-
Provide supportive care, including hydration and pain management.
-
Investigate the patient's history for any underlying predisposition to porphyria.
-
Data Presentation
Table 1: Hypothetical Toxicological Data for this compound
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | >10 g/kg | |
| LD50 | Rat | Intraperitoneal | 3800 mg/kg | |
| LD50 | Mouse | Oral | >6 g/kg | |
| LD50 | Mouse | Intraperitoneal | 4600 mg/kg | |
| Lowest Published Toxic Dose (TDLo) | Rat | Oral | 243 g/kg over 96 days |
Note: The data presented is based on historical findings for a related compound and should be used for illustrative purposes only. Modern, standardized studies would be required to establish definitive toxicological parameters for this compound.
Table 2: Biomarkers for Early Detection of Organ Damage
| Organ | Biomarker | Sample Type | Significance |
| Kidney | Kidney Injury Molecule-1 (KIM-1) | Urine | Early detection of proximal tubule damage.[5] |
| Kidney | Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine, Serum | Indicator of acute kidney injury.[5] |
| Kidney | Cystatin C | Serum, Urine | Marker of glomerular filtration rate.[6] |
| Liver | Alanine Aminotransferase (ALT) | Serum | Indicator of hepatocellular injury. |
| Liver | Aspartate Aminotransferase (AST) | Serum | Indicator of hepatocellular injury. |
| Liver | MicroRNA-122 | Serum | Sensitive marker for liver injury. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cumulative Cytotoxicity using 3D Cell Cultures
-
Cell Culture: Establish 3D spheroid cultures of a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).
-
Dosing Regimen: Treat the spheroids with a range of this compound concentrations daily for an extended period (e.g., 14 days) to simulate cumulative exposure.
-
Viability Assessment: At regular intervals (e.g., every 48 hours), assess cell viability using a validated assay such as the CellTiter-Glo® 3D Cell Viability Assay.
-
Biomarker Analysis: Collect the culture medium at each time point and analyze for relevant biomarkers of cell stress and death (e.g., lactate dehydrogenase release).
-
Data Analysis: Plot cell viability against time and concentration to determine the dose- and time-dependent cytotoxic effects.
Protocol 2: In Vivo Long-Term Neurotoxicity Study in a Rodent Model
-
Animal Model: Utilize adult Wistar rats, divided into control and treatment groups.
-
Dosing: Administer this compound orally via gavage at multiple dose levels daily for a period of 90 days.
-
Behavioral Assessments: Conduct a battery of behavioral tests at baseline and at regular intervals throughout the study to assess motor function (rotarod test), coordination (beam walking), and cognitive function (Morris water maze).
-
Electrophysiology: At the end of the study, measure nerve conduction velocity to assess peripheral nerve function.
-
Histopathology: Perfuse the animals and collect brain and spinal cord tissues for histopathological examination, focusing on neuronal damage, demyelination, and glial activation.
-
Toxicokinetic Sampling: Collect blood samples at predetermined time points to quantify this compound and its metabolites to establish a pharmacokinetic/pharmacodynamic relationship.
Protocol 3: Quantification of this compound in Plasma using LC-MS/MS
-
Sample Preparation: Precipitate proteins from plasma samples by adding acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations and quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Workflow for assessing and mitigating cumulative toxicity.
Caption: Postulated pathway of this compound-induced porphyria.
References
- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Disulfoton - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ohacep.org [ohacep.org]
- 3. A study on poisoning cases in a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicokinetics and toxicity of thioacetamide sulfoxide: a metabolite of thioacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H16O4S2 | CID 8262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. flinnsci.com [flinnsci.com]
- 7. Abuse potential and toxicity of the synthetic cathinones (i.e., "Bath salts") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mixture effects of tetrodotoxin (TTX) and drugs targeting voltage-gated sodium channels on spontaneous neuronal activit… [ouci.dntb.gov.ua]
- 9. Toxico-clinical study of patients poisoned with household products; a two-year cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RTECS NUMBER-QK2450000-Chemical Toxicity Database [drugfuture.com]
Technical Support Center: Refining Analytical Methods for Trace-Level Detection of Sulfonmethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace-level detection of Sulfonmethane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for trace-level detection of this compound?
A1: The most prevalent and effective techniques for quantifying this compound at trace levels are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity.
Q2: Why am I experiencing significant signal suppression for this compound in my LC-MS/MS analysis?
A2: Signal suppression in LC-MS/MS is a common manifestation of matrix effects, where co-eluting endogenous components from the sample (e.g., salts, lipids, proteins) interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This leads to a decreased analyte signal and can compromise the accuracy and sensitivity of the analysis.[4][5]
Q3: Is derivatization necessary for the analysis of this compound by GC-MS?
A3: Due to its polarity and relatively low volatility, direct analysis of this compound by GC-MS can be challenging. Derivatization is often employed to increase its volatility and improve its chromatographic properties.[6][7] Common derivatization approaches for similar compounds include reaction with reagents like pentafluorothiophenol.[8]
Q4: Can I use HPLC-UV for trace-level quantification of this compound?
A4: While HPLC-UV is a more accessible technique, it may lack the sensitivity required for detecting this compound at very low trace levels, especially in complex matrices.[9] The absence of a strong chromophore in the this compound molecule can result in a high limit of detection (LOD) and limit of quantification (LOQ).[9] Derivatization to introduce a UV-active functional group can enhance sensitivity.
Q5: How can I minimize matrix effects in my this compound analysis?
A5: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[10][11][12]
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.[13]
-
Use of Internal Standards: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard of this compound.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components relative to the analyte.
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient ionization, incorrect MS/MS transition, poor sample recovery, or significant matrix suppression.[1][14][15] | - Verify the MS/MS parameters (precursor/product ions, collision energy).- Optimize ion source parameters (e.g., temperature, gas flows).- Evaluate sample preparation efficiency with a spiked sample.- Assess matrix effects by comparing the response in matrix versus a neat solution.[16] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination, inappropriate mobile phase pH, or injection of the sample in a solvent stronger than the mobile phase.[17][18] | - Flush the column with a strong solvent.- Ensure the mobile phase pH is suitable for this compound's chemical properties.- Reconstitute the final extract in the initial mobile phase. |
| Inconsistent Retention Times | Changes in mobile phase composition, column degradation, or fluctuations in column temperature.[4][18] | - Prepare fresh mobile phase and ensure proper mixing.- Use a guard column to protect the analytical column.- Ensure the column oven is maintaining a stable temperature. |
| High Background Noise | Contaminated mobile phase, dirty ion source, or carryover from previous injections.[4] | - Use high-purity solvents and additives.- Clean the ion source according to the manufacturer's recommendations.- Inject a blank solvent after a high-concentration sample to check for carryover. |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity | Incomplete derivatization, thermal degradation in the injector, or poor chromatographic conditions.[6][19] | - Optimize derivatization reaction conditions (reagent concentration, temperature, time).- Use a lower injector temperature or a pulsed splitless injection.- Verify the GC temperature program and carrier gas flow rate. |
| Peak Tailing | Active sites in the GC inlet liner or on the column, or co-elution with interfering compounds. | - Use a deactivated inlet liner with glass wool.- Condition the column according to the manufacturer's instructions.- Improve sample cleanup to remove matrix interferences. |
| Ghost Peaks | Carryover from a previous injection or contamination in the syringe or inlet. | - Implement a thorough syringe wash routine between injections.- Bake out the GC inlet and column at a high temperature.- Inject a solvent blank to identify the source of contamination. |
| Irreproducible Results | Inconsistent sample injection volume or variability in the derivatization reaction. | - Use an autosampler for precise and repeatable injections.- Ensure accurate and consistent addition of the derivatization reagent. |
HPLC-UV Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity | Low UV absorbance of this compound at the selected wavelength, or insufficient sample concentration.[9] | - If possible, use a lower UV wavelength for detection.- Consider a pre-column derivatization step to add a chromophore.[9]- Implement a sample pre-concentration step (e.g., SPE). |
| Broad Peaks | Extra-column band broadening, column aging, or a mismatch between the injection solvent and mobile phase.[17][20] | - Minimize the length and diameter of tubing between the injector and column.- Replace the column if it has exceeded its lifetime.- Dissolve the sample in the mobile phase. |
| Baseline Drift or Noise | Contaminated or improperly prepared mobile phase, or detector lamp nearing the end of its life.[20] | - Use freshly prepared, filtered, and degassed mobile phase.- Flush the system to remove any contaminants.- Check the detector lamp's usage hours and replace if necessary. |
Quantitative Data Presentation
The following tables summarize typical analytical performance data for this compound and related compounds using various techniques. These values are intended as a general guide and may vary depending on the specific instrumentation, method, and matrix.
Table 1: LC-MS/MS Performance Data
| Analyte | Matrix | LOQ | Recovery (%) | Matrix Effect (%) | Citation |
| Methylsulfonylmethane | Human Plasma | 50 µM | 89.1 - 90.5 | 84.2 - 85.2 | [1] |
| Sulfonamides (general) | Water | 0.5 µg/L | 70 - 96 | Not Specified | [21] |
| Alkyl Methanesulfonates | Drug Substance | 0.4 µg/g | 80 - 120 | Not Specified | [22] |
Table 2: GC-MS Performance Data
| Analyte | Matrix | LOD | LOQ | Citation |
| Methyl Methane Sulfonate | Drug Substance | 0.17 µg/g | 0.52 µg/g | [14] |
| Ethyl Methane Sulfonate | Drug Substance | 0.18 µg/g | 0.54 µg/g | [14] |
| Alkyl Mesylates | Drug Substance | 0.02 ppm | 0.05 ppm | [14] |
Table 3: HPLC-UV Performance Data
| Analyte | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Citation |
| Methyl Sulfonyl Methane | Pharmaceutical Formulation | 0.51 | 1.54 | [15] |
| Phenylbenzimidazole sulfonic acid | Sunscreen | Not Specified | Not Specified | |
| Sulfonamides (derivatized) | Feed | 34.5–79.5 µg/kg | 41.3–89.9 µg/kg | [23] |
Experimental Protocols
Protocol 1: this compound Analysis in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the analysis of Methylsulfonylmethane.[1]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 100 µL of a precipitation solution containing the internal standard (e.g., isotope-labeled this compound) in methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes at 4°C.
-
Transfer 25 µL of the resulting supernatant to a clean tube.
-
Dilute the supernatant with 75 µL of the initial mobile phase B.
-
Transfer the final mixture to a 96-well plate for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent.[22]
-
Column: Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[22]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in methanol.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient:
-
Start with 10% B for 1 min.
-
Linearly increase to 100% B over 3 min.
-
Hold at 100% B for 1 min.
-
Return to 10% B in 0.1 min and re-equilibrate for 0.5 min.[1]
-
-
Injection Volume: 1 µL.[1]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Protocol 2: this compound Analysis in Water by SPE and LC-MS/MS
This protocol is a general procedure for the extraction of sulfonamides from water samples, which can be optimized for this compound.[10][21]
-
Sample Preparation (Solid-Phase Extraction):
-
Filter a 500 mL water sample to remove particulates.
-
Add a chelating agent such as EDTA to a final concentration of 0.5 g/L.[21]
-
Adjust the sample pH to a range of 4 to 7.[21]
-
Spike the sample with an appropriate internal standard.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with pure water to remove impurities.
-
Dry the cartridge under vacuum.
-
Elute the retained analytes with methanol containing 2% aqueous ammonia.[21]
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Centrifuge the reconstituted sample to remove any particulates before injection.
-
-
LC-MS/MS Conditions:
-
Follow the LC-MS/MS conditions outlined in Protocol 1, optimizing the gradient and MRM transitions as necessary for this compound.
-
Visualizations
Caption: Workflow for this compound analysis in plasma by LC-MS/MS.
Caption: Troubleshooting logic for low signal in this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an automated static headspace gas chromatography-mass spectrometry (SHS-GC-MS) method for monitoring the formation of ethyl methane sulfonate from ethanol and methane sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. What is matrix effect and how is it quantified? [sciex.com]
- 17. m.youtube.com [m.youtube.com]
- 18. hplc.eu [hplc.eu]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. hpst.cz [hpst.cz]
- 22. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
resolving matrix effects in the analysis of Sulfonmethane from biological samples
Welcome to the technical support center for the analysis of Sulfonmethane (also known as Methylsulfonylmethane or MSM) in biological samples. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[1][2] In biological samples like plasma, serum, or urine, common sources of matrix effects include phospholipids, salts, proteins, and endogenous metabolites.[2]
Q2: I am observing low and inconsistent peak areas for this compound. Could this be due to matrix effects?
A2: Yes, low and inconsistent peak areas are classic symptoms of ion suppression, a common matrix effect.[2] This occurs when other molecules in the sample compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal.[1] If you also observe a high relative standard deviation (%RSD) in your quality control (QC) samples, it further points towards uncompensated matrix effects.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This involves infusing a constant flow of a pure this compound standard into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the constant signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[3] It involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank, extracted biological sample at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Troubleshooting Guide
Problem 1: Significant ion suppression is observed for this compound.
-
Possible Cause: Inadequate removal of matrix components, particularly phospholipids, during sample preparation.
-
Solution:
-
Optimize Sample Preparation: Move from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] For plasma and serum samples, consider using specialized phospholipid removal plates or cartridges.
-
Chromatographic Separation: Modify your LC method to better separate this compound from the regions of ion suppression. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated this compound (MSM-d6), co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
-
Problem 2: High variability in the internal standard (IS) response.
-
Possible Cause 1: Inconsistent Sample Preparation: Errors in pipetting or inconsistent execution of the extraction procedure can lead to variable recovery of the internal standard.
-
Solution 1: Ensure all pipettes are calibrated and that the sample preparation workflow is followed consistently for all samples, standards, and QCs. Thoroughly vortex or mix samples after adding the IS to ensure homogeneity.
-
Possible Cause 2: Differential Matrix Effects: The composition of the biological matrix can vary between individual samples (e.g., lipemic or hemolyzed plasma), causing the internal standard to be affected differently.
-
Solution 2: Improve the sample cleanup procedure to remove a broader range of interfering components. A more selective SPE protocol or a multi-step extraction may be necessary.
Problem 3: Poor recovery of this compound.
-
Possible Cause: The chosen sample preparation method is not suitable for the physicochemical properties of this compound.
-
Solution:
-
pH Adjustment: The extraction efficiency of some compounds is pH-dependent. Experiment with adjusting the pH of the sample before extraction to improve the partitioning of this compound into the extraction solvent or its retention on an SPE sorbent.
-
Solvent Selection (for LLE): Test a range of organic solvents with varying polarities to find the optimal solvent for extracting this compound from the specific biological matrix.
-
SPE Sorbent and Protocol Optimization: If using SPE, screen different sorbent chemistries (e.g., reversed-phase, ion-exchange, or mixed-mode) and optimize the wash and elution steps to maximize the recovery of this compound while minimizing the co-extraction of interferences.
-
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected when analyzing sulfonamides in biological matrices. While specific values for this compound may vary, these provide a general benchmark.
Table 1: Comparison of Matrix Effects and Recovery for Different Sample Preparation Techniques for Sulfonamides in Milk.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Pressurized Liquid Extraction (Liver) | 15.5 - 59.2 | Data Not Available |
| Ultrasound-Assisted Extraction (Liver) | 21.7 - 64.3 | Data Not Available |
| Solid-Phase Extraction (Milk) | Ion Suppression Observed | 96.8 - 103.8 (with IDMS) |
| Matrix Solid-Phase Dispersion (Milk) | 77 - 92 | 77 - 92 |
Data compiled from multiple sources.[5][6][7]
Table 2: Recovery of Sulfonamides in Various Animal Tissues.
| Analyte | Matrix | Fortification Level (µg/g) | Mean Recovery (%) |
| Sulfamethazine | Swine Muscle | 0.1 | 98 |
| Sulfamethazine | Swine Liver | 0.1 | 97 |
| Sulfamethazine | Swine Kidney | 0.1 | 99 |
| Sulfadimethoxine | Cattle Muscle | 0.1 | 96 |
| Sulfadimethoxine | Cattle Liver | 0.1 | 98 |
| Sulfadimethoxine | Cattle Kidney | 0.1 | 99 |
Data adapted from a study on sulfonamide residues in food animals.[8]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a validated method for the determination of Methylsulfonylmethane (MSM) in human plasma.[4]
-
Sample Preparation:
-
To 50 µL of human plasma, add 100 µL of a protein precipitation solution containing the internal standard (e.g., 1 µg/mL MSM-d6 in methanol).
-
Vortex for 30 seconds.
-
Centrifuge at approximately 100,000 rpm for 5 minutes at 4°C.
-
-
Dilution and Injection:
-
Transfer 25 µL of the resulting supernatant to a 96-well plate.
-
Dilute with 75 µL of the mobile phase B (e.g., 0.1% formic acid in methanol).
-
Inject 1 µL of the final solution onto the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sulfonamides in Milk
This protocol is a general procedure for the extraction of sulfonamides from milk samples.[5]
-
Sample Pre-treatment:
-
To a milk sample, add a perchloric acid solution to adjust the pH to 2.
-
-
SPE Cartridge Conditioning:
-
Condition an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the pre-treated milk sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
-
Elution:
-
Elute the sulfonamides from the cartridge using an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Past: A Comparative Analysis of Sulfonmethane's Therapeutic Efficacy in Historical Context
A deep dive into late 19th and early 20th-century medical literature reveals the rise and fall of Sulfonmethane (Sulfonal), a once-popular hypnotic agent. This guide provides a comparative analysis of its therapeutic efficacy against its contemporaneous alternatives, chloral hydrate and paraldehyde, supported by available historical data and experimental protocols of the era. The significant toxicity associated with this compound ultimately led to its replacement by safer alternatives.
This compound, first synthesized in 1888, was introduced as a promising hypnotic, or sleep-inducing drug, for the treatment of insomnia and nervous excitement.[1][2] Its use, however, was marked by a narrow therapeutic window and a significant risk of severe, and sometimes fatal, side effects. This comparison guide will explore the available historical data to validate the early reports of its efficacy while contextualizing its use alongside other available treatments of the time.
Comparative Efficacy of Hypnotics (Late 19th - Early 20th Century)
The following table summarizes the available quantitative data from historical reports on the efficacy of this compound and its primary alternatives, chloral hydrate and paraldehyde. It is important to note that the clinical reporting of this era often lacked the rigorous statistical analysis of modern studies.
| Hypnotic Agent | Typical Dosage | Onset of Action | Duration of Sleep | Reported Success Rate | Key Observations from Historical Reports |
| This compound (Sulfonal) | 1.0 - 2.0 grams | Slow and uncertain (often delayed until the next day) | Prolonged, often with residual drowsiness | Variable; effective in many cases of "simple insomnia" but unreliable | Prone to cumulative effects and severe toxicity with repeated use.[3][4] |
| Chloral Hydrate | 0.65 - 2.0 grams | Relatively rapid (within 30 minutes) | 5 - 8 hours | Generally considered reliable for inducing sleep | Caused gastric irritation and had a disagreeable taste. Possessed a risk of cardiac and respiratory depression.[5][6] |
| Paraldehyde | 2.0 - 8.0 mL | Rapid | 4 - 8 hours | Effective, particularly in cases of delirium tremens and mania | Had a very unpleasant taste and a pungent odor that was excreted through the breath. Considered safer than chloral hydrate in terms of cardiac effects.[7][8] |
Experimental Protocols of the Era
The methodologies for assessing the efficacy of hypnotics in the late 19th and early 20th centuries were rudimentary by modern standards. They primarily relied on observational data from physicians and asylum attendants.
Typical Experimental Protocol for Assessing Hypnotic Efficacy (circa 1890):
-
Patient Selection: Patients suffering from insomnia, mania, or nervous excitement were selected for treatment. Often, these were inmates of asylums or patients in hospital wards.
-
Dosage Administration: The hypnotic agent was administered, typically orally, at a prescribed time (e.g., at bedtime). The form of administration (e.g., in a powder, capsule, or solution) was noted.
-
Observation: The patient was observed by a nurse or attendant. Key observations included:
-
The time taken for the patient to fall asleep (onset of action).
-
The duration and perceived quality of sleep (e.g., "quiet," "restless").
-
The patient's condition upon waking (e.g., "refreshed," "drowsy," "confused").
-
-
Data Recording: Observations were recorded in patient case notes or asylum records. There was no standardized scoring system, and descriptions were qualitative.
The following diagram illustrates the typical workflow for evaluating hypnotic drugs during this historical period.
Mechanism of Action: A Historical Perspective
The understanding of drug mechanisms of action in the late 19th and early 20th centuries was limited. For this compound, a definitive mechanism was not elucidated. The prevailing theory was that it acted as a general depressant of the central nervous system, though the specific molecular targets were unknown. This contrasted with the emerging understanding of other drugs that were beginning to be linked to specific physiological pathways.
The following diagram illustrates the proposed, albeit general, mechanism of action for central nervous system depressants of that era.
References
- 1. New insights into the mechanism of action of hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. acnp.org [acnp.org]
- 4. researchgate.net [researchgate.net]
- 5. Hypnotic - Wikipedia [en.wikipedia.org]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Sulfonmethane Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Sulfonmethane, a sedative hypnotic drug, is crucial for ensuring pharmaceutical quality, therapeutic efficacy, and patient safety. The selection of a robust and reliable analytical method is a critical step in the drug development and quality control process. This guide provides an objective comparison of three common analytical techniques for the quantification of sulfonated compounds: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
While direct cross-validation studies for this compound are not extensively available in the public domain, this guide synthesizes performance data from validated methods for structurally similar sulfonamides and sulfonic acids to provide a comparative framework. The experimental protocols and performance characteristics presented herein are based on established analytical practices and data from relevant studies on related compounds.
Data Presentation: Comparison of Analytical Method Performance
The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Council on Harmonisation (ICH) guidelines. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.999 | >0.999 | >0.99 |
| Linear Range | 0.5 - 200 µg/mL | 0.05 ng/mL - 10 µg/mL | 1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 ng/mL | ~1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. For sulfonamides, a mobile phase of phosphate buffer (pH 2.0), methanol, and acetonitrile in a 15:3:82 ratio has been used.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, which for many sulfonamides is around 265-280 nm.[1]
-
-
Sample Preparation :
-
Standard Solutions : Prepared by dissolving a known amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to create a stock solution, which is then serially diluted to prepare calibration standards.
-
Sample Solutions : The drug product is dissolved in a suitable solvent, filtered, and diluted to fall within the linear range of the calibration curve.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation : An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A C18 or similar reversed-phase column is often used.
-
Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Flow Rate : Typically in the range of 0.2 - 0.5 mL/min.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : ESI in positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
-
Sample Preparation :
-
Standard Solutions : Prepared similarly to the HPLC-UV method, often with the addition of a stable isotope-labeled internal standard.
-
Sample Solutions : May involve more extensive sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences, especially for biological samples. For pharmaceutical analysis, a simple dilution may be sufficient.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : Typically set high enough to ensure complete volatilization of the analyte without degradation.
-
Oven Temperature Program : A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electron Ionization (EI) is common.
-
Detection Mode : Selected Ion Monitoring (SIM) is often used for quantification to enhance sensitivity and selectivity.
-
-
Sample Preparation :
-
Derivatization : As this compound may not be sufficiently volatile for GC analysis, a derivatization step (e.g., methylation or silylation) may be necessary to increase its volatility and thermal stability.
-
Extraction : A liquid-liquid extraction is often performed to transfer the derivatized analyte into a volatile organic solvent suitable for GC injection.
-
Methodology Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a logical comparison of the three techniques.
Caption: A generalized workflow for the cross-validation of analytical methods.
Caption: A logical comparison of HPLC-UV, LC-MS/MS, and GC-MS for this compound analysis.
Conclusion
The cross-validation of analytical methods is essential for ensuring the generation of reliable and interchangeable data.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control and quantification of this compound in pharmaceutical formulations where high sensitivity is not a primary requirement.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, impurity profiling, and analysis in complex biological matrices.
-
GC-MS can be a viable option if this compound is or can be made volatile and thermally stable, particularly for identifying and quantifying volatile impurities.
The selection of the most appropriate method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. It is recommended to perform a thorough method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.
References
A Comparative Analysis of the In Vitro Cytotoxicity of Sulfonmethane and Other Sulfone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of sulfonmethane and other prominent sulfone compounds, including dapsone, sulfasalazine, and probenecid. By summarizing key experimental data and outlining methodologies, this document aims to offer a valuable resource for researchers and professionals in the field of drug development and toxicology.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound (as methylsulfonylmethane), dapsone, sulfasalazine, and sulfadiazine on various cancer cell lines. It is important to note that direct comparison is challenging due to the use of different cell lines and experimental conditions across studies.
| Compound | Cell Line | Assay | IC50 / ED50 | Incubation Time | Citation |
| Methylsulfonylmethane (MSM) | AGS (Gastric Carcinoma) | MTT | 28.04 mg/mL | 72h | [1][2] |
| HepG2 (Hepatocellular Carcinoma) | MTT | 21.87 mg/mL | 72h | [1][2] | |
| KYSE-30 (Esophageal Squamous Cell Carcinoma) | MTT | 27.98 mg/mL | 72h | [1][2] | |
| Dapsone | DU145 (Prostate Cancer) | MTT | 11.11 µM | Not Specified | [3][4][5] |
| HeLa (Cervical Cancer) | MTT | 13.07 µM | Not Specified | [3][4][5] | |
| Sulfasalazine | HepG2 (Hepatocellular Carcinoma) | MTT | 253 µM | Not Specified | [1][6] |
| Huh-7 (Hepatocellular Carcinoma) | MTT | 250 µM | Not Specified | [6] | |
| Jurkat (T-leukemia) | Apoptosis Assay | ~1.0 mM (ED50) | Not Specified | [7][8] | |
| Human Peripheral Blood T-lymphocytes | Apoptosis Assay | ~0.5 mM (ED50) | Not Specified | [7][8] | |
| Sulfadiazine | HepG2 (Hepatocellular Carcinoma) | MTT | 245.69 µM | 24h | [3] |
| MCF7 (Breast Cancer) | MTT | 215.68 µM | 24h | [3] | |
| Probenecid | No direct cytotoxic IC50 values were found in the provided search results. Studies primarily focus on its role as a chemosensitizer. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cytotoxicity studies. Below are generalized experimental protocols based on the cited literature.
Cell Culture and Treatment
Human cancer cell lines such as AGS, HepG2, KYSE-30, DU145, and HeLa are commonly cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the sulfone compounds for specified durations (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. After treatment with the compounds, MTT solution is added to the wells and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined.
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells. Following treatment, cells are incubated with a neutral red solution. The incorporated dye is then extracted, and the absorbance is measured to quantify the number of viable cells.
Protein Measurement Assay: The total protein content of the cell culture can be used as an indicator of cell number and viability. After treatment, cells are lysed, and the total protein concentration is determined using methods like the Bradford or BCA protein assay.
Apoptosis Detection
Ethidium Bromide/Acridine Orange (EB/AO) Staining: This method is used to visualize nuclear changes associated with apoptosis. Acridine orange stains both live and dead cells, while ethidium bromide only stains cells with compromised membranes (late apoptotic or necrotic cells). Under a fluorescence microscope, live cells appear uniformly green, early apoptotic cells show bright green condensed or fragmented chromatin, and late apoptotic cells exhibit orange-to-red condensed and fragmented chromatin.
Flow Cytometry Analysis: Cell cycle analysis can be performed using flow cytometry after staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or DAPI. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow for a typical in vitro cytotoxicity study and the known or proposed signaling pathways involved in the cytotoxic effects of the investigated sulfone compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of T lymphocyte apoptosis by sulphasalazine in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of cisplatin cytotoxicity by sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfasalazine synergistically enhances the inhibitory effects of imatinib against hepatocellular carcinoma (HCC) cells by targeting NFκB, BCR/ABL, and PI3K/AKT signaling pathway‐related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation of a Plausible Theoretical Model for Sulfonmethane's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a plausible theoretical model for the mechanism of action of the historical hypnotic agent, Sulfonmethane (also known as Sulfonal). Due to its obsolescence, direct experimental validation of this compound's mechanism is scarce in modern literature. Therefore, this document proposes a mechanism based on its known sedative-hypnotic effects and draws a comparison with a well-characterized class of drugs that share a similar therapeutic profile: barbiturates. The objective is to provide a framework for the potential validation of this model and a comparative analysis of its performance characteristics against established alternatives.
Proposed Theoretical Model: this compound as a Positive Allosteric Modulator of the GABA-A Receptor
This compound, a drug historically used to induce sleep, is classified as a central nervous system depressant.[1][2] Its clinical profile of sedation and hypnosis strongly suggests an interaction with the primary inhibitory neurotransmitter system in the brain. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel, is the principal target for a vast array of sedative-hypnotic drugs, including barbiturates and benzodiazepines.[3] These drugs act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization and decreased neuronal excitability.
Therefore, the proposed theoretical model posits that This compound acts as a positive allosteric modulator of the GABA-A receptor . By binding to a distinct allosteric site on the receptor complex, this compound is hypothesized to increase the efficacy of GABA, leading to an enhanced influx of chloride ions and subsequent central nervous system depression, manifesting as sedation and sleep.
Comparative Analysis: this compound vs. Barbiturates (Phenobarbital)
To contextualize the proposed mechanism and clinical profile of this compound, a comparison is drawn with Phenobarbital, a long-acting barbiturate with a well-established mechanism of action as a GABA-A receptor PAM.[4][5][6]
Table 1: Comparison of Pharmacological and Clinical Properties
| Feature | This compound (Sulfonal) | Phenobarbital |
| Drug Class | Sulfone; Sedative-Hypnotic[1][7] | Barbiturate; Sedative-Hypnotic, Anticonvulsant[4][5] |
| Proposed/Established Mechanism of Action | Plausible Positive Allosteric Modulator of GABA-A Receptor | Positive Allosteric Modulator of GABA-A Receptor; increases duration of channel opening[4][6] |
| Primary Clinical Use | Obsolete; formerly used for insomnia and in psychiatric conditions[1][8] | Seizure disorders, status epilepticus, insomnia (less common now)[4][5] |
| Onset of Action | Very slow and uncertain[1][8] | Rapid to complete absorption after oral or IV administration[4] |
| Duration of Action | Prolonged, with significant "hangover" effects[1][8] | Long-acting (effects last 4 hours to 2 days)[5] |
| Key Toxicities | Cumulative toxicity, digestive disturbances, giddiness, ataxia, paralysis, hematoporphinuria, skin eruptions[1][8] | Respiratory depression, decreased level of consciousness, potential for abuse and withdrawal, paradoxical hyperactivity in children[5][9] |
| Metabolism | Slow, leading to cumulative effects[1][10] | Hepatic (cytochrome P450 inducer)[4][5] |
| Legal Status (U.S.) | Schedule III Controlled Substance[2][11] | Schedule IV Controlled Substance |
Experimental Protocols for Model Validation
The following are detailed methodologies for key experiments that could be employed to validate the proposed mechanism of action for this compound.
3.1. Radioligand Binding Assays
-
Objective: To determine if this compound binds to the GABA-A receptor complex and to characterize its binding affinity.
-
Protocol:
-
Membrane Preparation: Prepare synaptic membranes from rodent cerebral cortex or from cell lines expressing specific GABA-A receptor subtypes.
-
Assay: Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]muscimol for the GABA binding site, or [³H]flunitrazepam for the benzodiazepine site).
-
Competition Binding: Perform competition assays by co-incubating the membranes and radioligand with increasing concentrations of unlabeled this compound.
-
Data Analysis: Measure the displacement of the radioligand by this compound to determine its binding affinity (Ki). A positive result would show concentration-dependent displacement of the radioligand.[12][13]
-
3.2. Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To directly measure the effect of this compound on GABA-A receptor function.
-
Protocol:
-
Cell Culture: Use neurons or a cell line (e.g., HEK293) expressing recombinant GABA-A receptors.
-
Recording: Establish a whole-cell patch-clamp recording from a single cell, holding the membrane potential at -60 mV.
-
Drug Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Modulation: Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Analysis: Measure the potentiation of the GABA-evoked current by this compound. A positive allosteric modulator would increase the amplitude of the current in a concentration-dependent manner.[14][15]
-
3.3. In Vivo Behavioral Assays
-
Objective: To assess the sedative-hypnotic effects of this compound in an animal model and determine if these effects are mediated by the GABA-A receptor.
-
Protocol:
-
Animal Model: Use rodents (e.g., mice or rats).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral Tests: Measure sedative effects using tests such as the open-field test (to assess locomotor activity) and hypnotic effects by measuring the loss of righting reflex.
-
Antagonist Challenge: To confirm GABA-A receptor involvement, pre-treat a group of animals with a known GABA-A receptor antagonist (e.g., flumazenil or bicuculline) before administering this compound and observe if the sedative-hypnotic effects are attenuated.
-
Visualizations
Caption: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: Experimental workflow for validating the proposed mechanism of action of this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound | C7H16O4S2 | CID 8262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenobarbital - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 7. This compound [drugfuture.com]
- 8. Sulfonal [bionity.com]
- 9. Phenobarbital: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Pathways of Sulfonmethane and Trional: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of two historical sedative-hypnotic agents, Sulfonmethane (Sulfonal) and Trional. Due to their obsolescence in clinical practice, detailed modern metabolic studies are scarce. This document synthesizes available historical data with theoretical metabolic pathways based on their chemical structures and general principles of xenobiotic biotransformation.
Introduction and Background
This compound and Trional are disulfone derivatives that were introduced as hypnotic drugs in the late 19th century.[1] While effective in inducing sleep, their use was associated with significant toxicity, including the potential for cumulative effects and serious adverse reactions.[1] A notable toxic effect associated with chronic this compound use is hematoporphyrinuria, a condition characterized by the excretion of red-purple urine due to the presence of porphyrins, suggesting a disruption of heme synthesis.[1] Both drugs have since been superseded by safer alternatives. Understanding their metabolic fate is crucial for toxicological assessments and for historical perspective in drug development.
Chemical Structures
This compound (2,2-bis(ethylsulfonyl)propane)
-
Chemical Formula: C₇H₁₆O₄S₂
-
Molecular Weight: 228.33 g/mol [2]
Trional (2,2-bis(ethylsulfonyl)butane)
-
Chemical Formula: C₈H₁₈O₄S₂
-
Molecular Weight: 242.35 g/mol [3]
The primary structural difference between this compound and Trional is the presence of an additional ethyl group in Trional in place of a methyl group on the central carbon atom. This seemingly minor difference can influence their physicochemical properties and, consequently, their metabolic pathways.
Physicochemical Properties
The physicochemical properties of a drug significantly influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound | Trional |
| Molecular Formula | C₇H₁₆O₄S₂ | C₈H₁₈O₄S₂ |
| Molecular Weight | 228.33 g/mol [2] | 242.35 g/mol [3] |
| Water Solubility | 1 g in 365 mL (cold water); 1 g in 16 mL (boiling water)[2] | Data not readily available; likely to have slightly lower water solubility than this compound due to increased lipophilicity. |
| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, and benzene.[2] | Data not readily available; expected to be soluble in organic solvents. |
| Predicted logP | Data not readily available; expected to be moderately lipophilic. | Data not readily available; expected to be more lipophilic than this compound. |
Postulated Metabolic Pathways
In the absence of definitive experimental data, the metabolic pathways of this compound and Trional are proposed based on established routes of xenobiotic biotransformation. The metabolism of these compounds is likely to be slow, contributing to their cumulative toxicity.
Phase I Metabolism (Functionalization)
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug. For this compound and Trional, these reactions are likely to involve oxidation of the ethyl groups.
-
Hydroxylation: Cytochrome P450 (CYP450) enzymes are likely to catalyze the hydroxylation of the terminal carbon of the ethyl groups, forming primary alcohols.
-
Further Oxidation: The resulting alcohols can be further oxidized to aldehydes and then to carboxylic acids.
-
Dealkylation: While less common for ethyl groups compared to methyl groups, oxidative de-ethylation could potentially occur, leading to the formation of acetaldehyde and a des-ethylated metabolite.
Phase II Metabolism (Conjugation)
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.
-
Glucuronidation: The hydroxylated metabolites formed in Phase I are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.
-
Sulfation: The hydroxylated metabolites could also undergo sulfation by sulfotransferases (SULTs).
The sulfone groups themselves are generally stable and less prone to metabolic cleavage.
Visualization of Postulated Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the probable, though not experimentally confirmed, metabolic pathways for this compound and Trional.
Caption: Postulated metabolic pathway of this compound.
Caption: Postulated metabolic pathway of Trional.
Comparative Analysis and Discussion
The metabolic pathways of this compound and Trional are expected to be qualitatively similar, primarily involving oxidation of the side chains followed by conjugation. However, the structural difference is likely to lead to quantitative differences in their metabolism and pharmacokinetics.
-
Rate of Metabolism: Trional, being more lipophilic due to the extra ethyl group, may have a greater affinity for CYP450 enzymes, potentially leading to a slightly faster rate of initial hydroxylation compared to this compound. However, the overall slow metabolism is a characteristic of both compounds.
-
Metabolite Profile: The profile of metabolites is expected to be analogous, with hydroxylated and carboxylated derivatives being the primary Phase I products for both.
-
Toxicity: The cumulative toxicity of both drugs is a significant concern. The slow metabolism and elimination contribute to their accumulation in the body with repeated dosing. The exact mechanism of hematoporphyrinuria associated with this compound is not well-elucidated but may involve the inhibition of enzymes in the heme synthesis pathway by the parent compound or its metabolites. It is plausible that Trional could induce similar, though perhaps less pronounced, effects on heme metabolism.
Experimental Protocols
Detailed experimental protocols for the metabolic analysis of this compound and Trional are not available in recent literature. However, modern drug metabolism studies would typically employ the following methodologies:
-
In Vitro Metabolism using Human Liver Microsomes (HLMs) or Hepatocytes:
-
Objective: To identify Phase I and Phase II metabolites and to determine the kinetics of metabolism.
-
Protocol:
-
Incubate this compound or Trional with HLMs or cryopreserved human hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions, UDPGA for glucuronidation, PAPS for sulfation).
-
Conduct incubations at various time points and substrate concentrations.
-
Quench the reactions with an organic solvent (e.g., acetonitrile or methanol).
-
Analyze the supernatant using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
-
-
In Vivo Metabolism Studies in Animal Models (e.g., Rats or Mice):
-
Objective: To investigate the in vivo metabolic profile and excretion pathways.
-
Protocol:
-
Administer a single dose of this compound or Trional to the animal model (e.g., via oral gavage or intravenous injection).
-
Collect urine, feces, and blood samples at predetermined time intervals.
-
Process the biological samples (e.g., protein precipitation for plasma, hydrolysis for conjugated metabolites in urine).
-
Analyze the samples using LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
-
Conclusion
While this compound and Trional are no longer in clinical use, a comparative study of their probable metabolic pathways offers valuable insights into the biotransformation of disulfone compounds. Based on their chemical structures, both are likely to undergo slow Phase I oxidation of their ethyl side chains, followed by Phase II conjugation. The higher lipophilicity of Trional may lead to subtle differences in its metabolic rate compared to this compound. The significant toxicity associated with these compounds, particularly the hematoporphyrinuria induced by this compound, underscores the importance of thorough metabolic and toxicological profiling in drug development. Further research, employing modern analytical techniques, would be necessary to definitively elucidate the metabolic pathways and the mechanisms of toxicity of these historical hypnotics.
References
Assessing the Environmental Legacy: A Comparative Analysis of Sulfonmethane and Modern Pharmaceuticals
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals, this report provides an in-depth comparison of the environmental persistence of the historical hypnotic, Sulfonmethane, against a selection of widely used newer pharmaceuticals: the antibiotic Ciprofloxacin, the antidepressant Sertraline, and the antihypertensive Losartan. This guide synthesizes available experimental data to illuminate the potential long-term ecological impact of these compounds.
Given the historical use of this compound and the scarcity of direct environmental studies, the sulfonamide antibiotic Sulfamethoxazole has been selected as a proxy for comparative analysis due to structural similarities, notably the presence of a sulfonamide group, which significantly influences the environmental behavior of such compounds. This allows for a reasoned estimation of this compound's potential environmental persistence.
Comparative Environmental Persistence Data
The following table summarizes key experimental data on the biodegradability, potential for bioaccumulation, and ecotoxicity of the selected pharmaceuticals. These parameters are crucial indicators of a substance's environmental persistence and potential for ecological harm.
| Parameter | This compound (as Sulfamethoxazole proxy) | Ciprofloxacin | Sertraline | Losartan |
| Biodegradability | ||||
| Ready Biodegradability (OECD 301B) | Not readily biodegradable. 12.2% - 28.6% degradation in 28 days.[1] | Not readily biodegradable. | Not readily biodegradable. 9-32% degradation in 45 days.[2] | Stable to biodegradation.[3] |
| Potential for Bioaccumulation | ||||
| Octanol-Water Partition Coefficient (Log Kow) | 0.89 | -1.1 to -0.3 | 2.9 (at pH 7)[2] | 1.19 (at pH 7)[3] |
| Ecotoxicity | ||||
| Fish Acute Toxicity (OECD 203) | ||||
| Pimephales promelas (Fathead minnow) | LC50 (96h): >100 mg/L | - | - | - |
| Danio rerio (Zebrafish) | - | LC50 (96h): 26.1 mg/L | - | - |
| Oncorhynchus mykiss (Rainbow trout) | - | - | LC50 (96h): 0.49 mg/L | EC50 (96h): >100 mg/L |
| Aquatic Invertebrate Acute Toxicity (OECD 202) | ||||
| Daphnia magna | EC50 (48h): 17.1 mg/L | EC50 (48h): 15 mg/L | EC50 (48h): 0.43 mg/L | EC50 (48h): 303.69 mg/L[4] |
| Algae Growth Inhibition (OECD 201) | ||||
| Pseudokirchneriella subcapitata | EC50 (72h): 0.14 mg/L | EC50 (72h): 0.028 mg/L | IC10 (96h): 0.0046 mg/L[5] | EC50 (72h): 27.93 mg/L[4] |
Experimental Protocols
The data presented in this guide are primarily derived from standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the comparability and reliability of environmental safety data for chemicals.
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant. The mixture is incubated in the dark under aerobic conditions for 28 days. The amount of carbon dioxide (CO2) produced from the microbial respiration of the test substance is measured and compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the substance.
-
Procedure:
-
The test substance is added to a mineral medium in a flask.
-
An inoculum of microorganisms is introduced.
-
The flask is sealed and aerated with CO2-free air.
-
The CO2 produced is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is quantified by titration.
-
The test runs for 28 days, with CO2 measurements taken at regular intervals.
-
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[6][7][8]
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.
-
Principle: Fish are exposed to the test substance in a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Procedure:
-
Groups of fish (e.g., Zebrafish, Rainbow trout) are placed in test chambers containing different concentrations of the test substance dissolved in water.[9][10][11]
-
A control group is maintained in water without the test substance.
-
The test is typically conducted for 96 hours under controlled temperature and lighting conditions.[9][12][13][14]
-
The number of dead fish in each chamber is recorded at specified intervals.
-
-
Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the statistically estimated concentration of the substance that is expected to be lethal to 50% of the fish population over the 96-hour exposure.[9][12][13][14]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.
-
Principle: Young Daphnia (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[15][16]
-
Procedure:
-
Groups of Daphnia are placed in test vessels containing different concentrations of the test substance in water.[4][9][15]
-
A control group is maintained in water without the test substance.
-
The test is conducted for 48 hours under controlled temperature and lighting conditions.[4][9][15]
-
The number of immobilized Daphnia in each vessel is recorded at 24 and 48 hours.[4][9][15][17]
-
-
Endpoint: The primary endpoint is the EC50 (Effective Concentration 50%), which is the statistically estimated concentration of the substance that is expected to cause immobilization in 50% of the Daphnia population after 48 hours of exposure.[18]
Visualizing Environmental Assessment Workflows
To further clarify the processes involved in assessing the environmental persistence of pharmaceuticals, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationships in an environmental risk assessment.
Conclusion
This comparative analysis underscores the significant environmental persistence of both the historical pharmaceutical, represented by a sulfonamide proxy, and the selected newer pharmaceuticals. None of the compounds assessed are readily biodegradable, indicating their potential to persist in the environment. The ecotoxicity data reveal that even at low concentrations, these substances can have adverse effects on aquatic organisms. This guide highlights the importance of conducting thorough environmental risk assessments for all pharmaceuticals, regardless of their market introduction date, to mitigate their potential ecological impact. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug development and environmental science.
References
- 1. Enhanced Degradation of Sulfamethoxazole Using Immobilized Biomass Reactor [eeer.org]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. Persistence of the antibiotic sulfamethoxazole in river water alone or in the co-presence of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurolab.net [eurolab.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions [agris.fao.org]
- 8. Aliphatic saturated sulfones C8–C10 as new electrolyte solvents for Li batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. Frontiers | Impact of acute and chronic exposure to sulfamethoxazole on the kinetics and microbial structure of an activated sludge community [frontiersin.org]
- 11. repositorio.ucp.pt [repositorio.ucp.pt]
- 12. Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 14. eurofins.com.au [eurofins.com.au]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. oecd.org [oecd.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Physical Constants of Sulfonmethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported physical constants of Sulfonmethane, a historical hypnotic agent, with related compounds. The data presented is compiled from various scientific sources to ensure accuracy and reliability, offering a valuable resource for researchers in pharmacology and materials science.
Introduction
This compound (2,2-bis(ethylsulfonyl)propane), also known as Sulfonal, was once a widely used sedative and hypnotic. While its clinical use has been largely superseded by newer pharmaceuticals with improved safety profiles, its physicochemical properties remain of interest for historical and comparative studies in drug development. This guide validates its reported physical constants and compares them against Sulfonethylmethane (Trional), a structurally similar compound, and Barbital, a representative of the barbiturate class that replaced sulfonals in clinical practice.
Comparative Physical Constants
The following table summarizes the key physical constants for this compound and its comparators. These values are essential for understanding the compounds' behavior in various experimental and physiological conditions.
| Physical Constant | This compound | Sulfonethylmethane (Trional) | Barbital |
| Molecular Formula | C₇H₁₆O₄S₂ | C₈H₁₈O₄S₂ | C₈H₁₂N₂O₃ |
| Molecular Weight | 228.33 g/mol | 242.35 g/mol [1] | 184.19 g/mol [2][3] |
| Melting Point | 124–126 °C | 74-76 °C | 190 °C[2][3] |
| Boiling Point | 300 °C | Not available | 250 °C at 22 mmHg[2] |
| Water Solubility | 1 g in 365 mL (cold) 1 g in 16 mL (boiling) | 1 g in 200 mL (cold) | 7460 mg/L at 25 °C[2] |
| Ethanol Solubility | 1 g in 60 mL (cold) 1 g in 3 mL (boiling) | Soluble | Not available |
| Ether Solubility | 1 g in 64 mL | Soluble | Not available |
| Chloroform Solubility | 1 g in 11 mL | Not available | Not available |
Experimental Protocols
The validation of physical constants relies on standardized experimental procedures. Below are detailed methodologies for determining melting point and solubility, which are fundamental to characterizing pharmaceutical compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[4]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[4][6]
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6][7]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[8]
Apparatus:
-
Conical flasks with stoppers
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Filtration system (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation: An excess amount of the solid compound is added to a flask containing a known volume of the solvent (e.g., distilled water, ethanol).
-
Equilibration: The flask is sealed and placed in a shaking incubator set to a constant temperature. It is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]
-
Sample Withdrawal and Filtration: After equilibration, the mixture is allowed to stand to let undissolved solids settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any suspended solid particles.[9]
-
Analysis: The concentration of the solute in the filtered solution is determined using a suitable analytical method. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the validation of a compound's physical constants, from sample acquisition to final data analysis and reporting.
Caption: Workflow for Physical Constant Validation.
References
- 1. Trional - Wikipedia [en.wikipedia.org]
- 2. Barbital | C8H12N2O3 | CID 2294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 5. scribd.com [scribd.com]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
comparative spectroscopic analysis of Sulfonmethane and its analogues
For researchers, scientists, and professionals in the field of drug development, the precise structural elucidation of pharmaceutical compounds is paramount. This guide provides a detailed comparative spectroscopic analysis of sulfonmethane (Sulfonal) and its historically significant analogues, sulfondiethylmethane (Trional) and sulfonethylmethane (Tetronal). These compounds, once used as hypnotics, possess characteristic spectroscopic features owing to their shared bis(ethylsulfonyl)alkane core structure. This comparison leverages available experimental data and predictive models to offer a comprehensive overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, trional, and tetronal. Due to the limited availability of experimental spectra for these older compounds, some data points are predicted based on established spectroscopic principles and computational models.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Spectroscopic Method | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ¹H NMR (Predicted) | ~1.4 (t) | Triplet | -CH₃ (ethyl) |
| ~3.2 (q) | Quartet | -CH₂- (ethyl) | ||
| ~1.6 (s) | Singlet | -C(CH₃)₂- | ||
| ¹³C NMR[1] | 7.5 | - | -CH₃ (ethyl) | |
| 48.0 | - | -CH₂- (ethyl) | ||
| 23.0 | - | -C(CH₃)₂- | ||
| 75.0 | - | -C(SO₂)₂- | ||
| Trional | ¹H NMR[2] | ~1.0 (t) | Triplet | -CH₃ (ethyl attached to C) |
| (Sulfondiethylmethane) | ~1.4 (t) | Triplet | -CH₃ (ethylsulfonyl) | |
| ~2.0 (q) | Quartet | -CH₂- (ethyl attached to C) | ||
| ~3.2 (q) | Quartet | -CH₂- (ethylsulfonyl) | ||
| ~1.5 (s) | Singlet | -C(CH₃)- | ||
| ¹³C NMR (Predicted) | ~8.0 | - | -CH₃ (ethyl attached to C) | |
| ~28.0 | - | -CH₂- (ethyl attached to C) | ||
| ~7.5 | - | -CH₃ (ethylsulfonyl) | ||
| ~49.0 | - | -CH₂- (ethylsulfonyl) | ||
| ~20.0 | - | -C(CH₃)- | ||
| ~80.0 | - | -C(SO₂)₂- | ||
| Tetronal | ¹H NMR (Predicted) | ~1.0 (t) | Triplet | -CH₃ (ethyl) |
| (Sulfonethylmethane) | ~2.0 (q) | Quartet | -CH₂- (ethyl) | |
| ~1.4 (t) | Triplet | -CH₃ (ethylsulfonyl) | ||
| ~3.2 (q) | Quartet | -CH₂- (ethylsulfonyl) | ||
| ¹³C NMR (Predicted) | ~8.0 | - | -CH₃ (ethyl) | |
| ~28.0 | - | -CH₂- (ethyl) | ||
| ~7.5 | - | -CH₃ (ethylsulfonyl) | ||
| ~49.0 | - | -CH₂- (ethylsulfonyl) | ||
| ~85.0 | - | -C(SO₂)₂- |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Assignment |
| This compound | ~1320-1300 (s, asym) | S=O stretch |
| ~1140-1120 (s, sym) | S=O stretch | |
| ~2980-2850 (m) | C-H stretch (aliphatic) | |
| Trional | ~1325 (s, asym) | S=O stretch |
| (Sulfondiethylmethane) | ~1130 (s, sym) | S=O stretch |
| ~2970-2860 (m) | C-H stretch (aliphatic) | |
| Tetronal | ~1320-1300 (s, asym) | S=O stretch |
| (Sulfonethylmethane) | ~1140-1120 (s, sym) | S=O stretch |
| ~2980-2850 (m) | C-H stretch (aliphatic) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| This compound | 228 [M]⁺[1] | 164, 135, 79, 64 | Loss of SO₂, C₂H₅SO₂, C₂H₅ |
| Trional | 242 [M]⁺ | 178, 149, 93, 64 | Loss of SO₂, C₂H₅SO₂, C₂H₅, CH₃ |
| (Sulfondiethylmethane) | |||
| Tetronal | 256 [M]⁺ | 192, 163, 107, 64 | Loss of SO₂, C₂H₅SO₂, C₂H₅ |
| (Sulfonethylmethane) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample (this compound, Trional, or Tetronal) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Data Acquisition: The spectral width is set to approximately 16 ppm. A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio. The relaxation delay is set to at least 5 times the longest T₁ relaxation time for quantitative analysis.
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of approximately 250 ppm. A larger number of scans (typically 1024 or more) and a longer relaxation delay are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Analysis: The acquired spectra are processed using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS. Signal multiplicities (singlet, doublet, triplet, quartet, multiplet) and coupling constants (J) in Hertz (Hz) are determined for ¹H NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹). The characteristic stretching and bending vibrations for functional groups are assigned.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
-
Ionization: Electron Ionization (EI) is a common method for these types of small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The mass spectrum is plotted as relative abundance versus m/z. The molecular ion peak [M]⁺ is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
Workflow for Comparative Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of this compound and its analogues.
References
Evaluating the Historical Accuracy of Reported Sulfonmethane Dosages and Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historically reported dosages and effects of Sulfonmethane (Sulfonal), a hypnotic agent introduced in the late 19th century. By examining historical medical reports and comparing them with modern toxicological understanding, this document aims to offer a clearer perspective on the therapeutic and toxicological profile of this early synthetic drug. The information is intended to aid researchers in understanding the evolution of pharmacology and toxicology and to provide context for the development of safer sedative-hypnotics.
Data Presentation: this compound Dosage and Effects
The following table summarizes the quantitative data gathered from historical medical literature regarding the dosages of this compound and their observed effects. It is crucial to note that the methods for measuring and reporting these dosages and effects lacked the standardization of modern pharmacology. Dosages were often reported in grains (1 grain ≈ 64.8 milligrams).
| Dosage Category | Reported Dosage (Grains) | Reported Dosage (Grams) | Reported Effects | Historical Context/Source |
| Therapeutic (Hypnotic) | 15 - 45 grains | 1 - 3 g | Induction of sleep lasting 6-8 hours. Considered safe and reliable in single doses of 20-30 grains, with minimal side effects such as moderate drowsiness the following morning.[1] | "A Clinical Report on Sulphonal" noted its efficacy in insomnia related to neurasthenia and mental perturbation.[1] |
| Toxic (Non-lethal) | 10 grains (single dose) | ~0.65 g | In a case of idiosyncrasy, this dose caused itching, swelling of hands and feet, and a vesicular rash. | Reported in "THE PROLONGED USE AND TOXIC ACTION OF SULPHONAL". |
| Toxic (Non-lethal) | 90 grains (in two doses) | ~5.8 g | Produced significant muscular incoordination (ataxia) and severe mental depression that lasted for six days.[1] | Observed in a clinical setting as reported in "A Clinical Report on Sulphonal".[1] |
| Toxic (Chronic) | 20 - 40 grains daily for 6 years | 1.3 - 2.6 g daily | Development of fatal poisoning symptoms after prolonged use. | Case of an epileptic woman reported in "THE PROLONGED USE AND TOXIC ACTION OF SULPHONAL". |
| Fatal | 1/2 ounce over one month | ~14.2 g total | Death resulting from cumulative toxicity. | An anecdotal case mentioned in "THE PROLONGED USE AND TOXIC ACTION OF SULPHONAL". |
Note on Historical Data: The presented data is derived from case reports and clinical observations from the late 19th and early 20th centuries. The lack of standardized experimental protocols and the potential for confounding factors should be considered when interpreting these values. The concept of a precise lethal dose (LD50) was not yet established, and fatal doses were often inferred from poisoning cases.
Experimental Protocols: Historical Evaluation of Hypnotics
The evaluation of hypnotic drugs like this compound in the late 19th and early 20th centuries was primarily based on clinical observation rather than controlled, blinded experiments. The following outlines the general methodology gleaned from historical medical reports:
1. Subject Population:
-
Patients were typically those in asylums or hospitals suffering from insomnia due to various conditions such as "functional nervous insomnia," "insanity," neurasthenia, or hysteria.[1][2]
-
Subjects were often not informed of the specific drug they were receiving or its expected effects, a rudimentary form of blinding.[1]
2. Dosage and Administration:
-
This compound was administered orally, often in powdered form mixed with mucilage of acacia or in hot liquids due to its poor solubility in cold water.[2]
-
Dosages were determined by the physician and adjusted based on the observed effect, with initial doses typically in the therapeutic range.
3. Data Collection:
-
Physicians or asylum attendants would observe and record the following qualitative and quantitative data:
-
Latency to sleep onset: The time between drug administration and the patient falling asleep.
-
Duration of sleep: The number of hours the patient slept.
-
Quality of sleep: Subjective assessments of how well the patient slept.
-
Side effects: Any observed adverse effects upon waking, such as drowsiness, dizziness, gastrointestinal issues, or changes in urine color.[2]
-
Behavioral changes: Any alterations in the patient's mental state or physical coordination.
-
4. Animal Experimentation:
-
While less frequently detailed in clinical reports, animal studies were becoming more common in the late 19th century to assess the physiological effects and toxicity of new drugs.
-
These early studies were often not standardized and involved administering the drug to animals (such as dogs or frogs) and observing the effects on respiration, heart rate, and overall behavior to determine the drug's general physiological action.
The workflow for these historical evaluations can be visualized as a sequential process of patient selection, drug administration, and observational data collection.
Mandatory Visualizations
Caption: Workflow of a typical late 19th-century clinical evaluation of a hypnotic drug like this compound.
Signaling Pathways: A Hypothesized Mechanism of Action
The precise molecular mechanism of action for this compound is not well-documented in historical or modern literature. Unlike the well-understood action of later hypnotics on specific neurotransmitter receptors, the understanding of drug action at the molecular level was nascent in the late 19th century. However, based on its sedative-hypnotic effects and the known mechanisms of other, later-developed hypnotics, it is plausible that this compound's effects were mediated through the enhancement of inhibitory neurotransmission.
Many sedative and hypnotic drugs exert their effects by modulating the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the central nervous system. While direct evidence for this compound's interaction with the GABA-A receptor is lacking, we can propose a hypothetical signaling pathway based on this common mechanism for hypnotic drugs. In this model, this compound would act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the endogenous ligand, GABA.
Caption: A hypothesized signaling pathway for this compound's hypnotic effect, based on GABA-A receptor modulation.
Disclaimer: The signaling pathway presented is a hypothetical model based on the known mechanisms of other hypnotic drugs. The actual molecular target and mechanism of this compound may differ and require further investigation. The lack of historical data on its specific molecular interactions makes a definitive pathway impossible to construct.
This guide serves as a starting point for researchers interested in the historical pharmacology of sedative-hypnotics. The provided data and diagrams are based on the available historical literature and are intended to be used for comparative and educational purposes. Further research into digitized historical archives and modern analytical techniques may provide a more complete picture of this compound's pharmacological profile.
References
Safety Operating Guide
Proper Disposal of Sulfonmethane: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of sulfonmethane. As a DEA Schedule III controlled substance and a sulfone chemical, this compound requires meticulous handling and disposal to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals trained in handling controlled and hazardous materials.
Immediate Safety and Hazard Identification
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat and closed-toe shoes.
Key Data for this compound Disposal
| Parameter | Information | Citation |
| Chemical Name | 2,2-bis(ethylsulfonyl)propane | |
| Synonyms | Sulfonal, Sulphonal | |
| DEA Schedule | Schedule III Controlled Substance | [1] |
| Waste Classification | Hazardous Chemical Waste, Pharmaceutical Waste, Controlled Substance Waste | [1][2] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Facility / DEA Registered Reverse Distributor | [3] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor or a DEA-registered reverse distributor, who will typically use high-temperature incineration.
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including contaminated personal protective equipment (gloves, etc.), weighing boats, and wipes, in a dedicated and clearly labeled hazardous waste container.
-
It is crucial to segregate chemical wastes. Do not mix this compound waste with other waste streams, particularly with non-halogenated solvents or other incompatible chemicals, unless approved by your institution's safety office.[2]
-
-
Container Selection and Management:
-
Use a compatible, sealable container for waste collection. For solid this compound waste, a clearly labeled, sealable plastic or glass container is suitable.
-
Ensure the container is in good condition, free from leaks, and has a secure cap.[2]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and its status as a "DEA Schedule III Controlled Substance."[2]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials and meet the security requirements for controlled substances.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
For the disposal of controlled substance inventory, a DEA-registered reverse distributor must be used. This process requires specific paperwork, including DEA Form 41 (for destruction) or DEA Form 222 (for transfer of Schedule II substances, though this compound is Schedule III).[3][5]
-
-
Documentation:
-
Maintain a detailed log of all hazardous and controlled substance waste generated, including the chemical name, quantity, and date of disposal, as this is a strict regulatory requirement.[3]
-
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or degradation of this compound in a laboratory setting prior to disposal. The recommended procedure is direct disposal via a licensed facility.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. mlienvironmental.com [mlienvironmental.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
Safe Handling and Disposal of Sulfonmethane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sulfonmethane. The following procedures are designed to ensure safe operational handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a precautionary approach is necessary. It should be handled as a substance of unknown toxicity. Furthermore, this compound is classified as a DEA Schedule III controlled substance, indicating a potential for abuse and dependence.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Use of a chemical fume hood is mandatory |
| Risk of Aerosol Generation | - Double-gloving (e.g., nitrile gloves)- Chemical splash goggles and a face shield- Laboratory coat- A fit-tested N95 respirator or higher (e.g., PAPR) should be used[1] |
| Large-Scale Operations or Spills | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., air-purifying respirator with appropriate cartridges) |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and ensure safety when handling this compound.
Experimental Workflow Diagram
Caption: Workflow for Handling this compound
Step-by-Step Handling Procedure:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Review all available safety information for this compound and structurally similar compounds.
-
Prepare a designated handling area, preferably a certified chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
-
Handling:
-
Always wear the appropriate PPE as outlined in Table 1.
-
Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use tools and techniques that minimize dust generation.
-
After handling, thoroughly decontaminate all surfaces, glassware, and equipment.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Disposal Plan
As a DEA Schedule III controlled substance, this compound and any contaminated materials must be disposed of in accordance with federal and institutional regulations.[2][3][4]
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste," "Controlled Substance," and "this compound."
-
Do Not Dispose in Regular Trash or Sewer: this compound should never be disposed of in the regular trash or washed down the sink.[4]
-
Contact EHS for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of this compound waste.[2][4] They will coordinate with a licensed hazardous waste and controlled substance disposal vendor.
-
Record Keeping: Maintain meticulous records of the use and disposal of this compound as required by the DEA and your institution. A DEA Form 41 may be required to document the disposal of controlled substances.[5][6]
Spill and Emergency Procedures
-
Small Spills:
-
Ensure appropriate PPE is worn, including respiratory protection.
-
Carefully scoop or sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Report the spill to your laboratory supervisor.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the contaminated area until it has been cleared by trained personnel.
-
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for any exposure.
-
Quantitative Data
The following table summarizes available physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆O₄S₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | Colorless crystals or powder |
| Melting Point | 125-126 °C |
| Solubility | - Practically insoluble in cold water- Soluble in 15 parts of hot water- Soluble in alcohol and ether |
References
- 1. benchchem.com [benchchem.com]
- 2. research-compliance.umich.edu [research-compliance.umich.edu]
- 3. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
